Penta-O-acetyl Iopamidol
Beschreibung
BenchChem offers high-quality Penta-O-acetyl Iopamidol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penta-O-acetyl Iopamidol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[3-acetyloxy-2-[[3-(2-acetyloxypropanoylamino)-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNAGGXTUGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32I3N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Penta-O-acetyl Iopamidol (CAS 289890-55-7)
Critical Intermediate in the Synthesis of Non-Ionic Contrast Media
Executive Summary
Penta-O-acetyl Iopamidol (CAS 289890-55-7) is the fully acetylated synthetic precursor to Iopamidol , one of the world's most widely used non-ionic iodinated contrast agents. In the context of drug development and manufacturing, this compound serves two critical roles:
-
Synthetic Intermediate: It represents the "protected" state of Iopamidol, allowing for the purification of the molecular core before the final deprotection step.
-
Impurity Standard: It is a vital reference standard for Quality Control (QC) to monitor incomplete deacetylation during the manufacturing process.
This guide details the physicochemical properties, synthetic utility, and analytical characterization of Penta-O-acetyl Iopamidol, providing researchers with a roadmap for its handling and detection.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Penta-O-acetyl Iopamidol is a highly functionalized aromatic amide. Unlike the final drug substance (Iopamidol), which is highly hydrophilic to ensure biological safety, the penta-acetylated form is significantly more lipophilic due to the masking of five hydroxyl groups with acetate esters.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | N1,N3-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |
| Common Name | Penta-O-acetyl Iopamidol; Penta-acetyl Iopamidol |
| CAS Number | 289890-55-7 |
| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ |
| Molecular Weight | 987.27 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in organic solvents (DCM, Methanol, DMSO); Insoluble in water |
| Key Functional Groups | 5x Acetyl esters, 3x Iodine atoms, 3x Amide linkages |
Synthetic Pathway & Mechanism[15]
The generation of Penta-O-acetyl Iopamidol is the penultimate step in the Iopamidol manufacturing process. The synthesis relies on a protection-deprotection strategy . The high density of hydroxyl groups in the final molecule requires protection (acetylation) to prevent side reactions during the acylation of the 5-amino position.
Mechanism of Action[8][18][19]
-
Acylation: The tetra-acetylated diamide core reacts with (S)-2-acetoxypropionyl chloride. This installs the chiral lactate side chain while maintaining full protection of the hydroxyls.
-
Formation: This yields Penta-O-acetyl Iopamidol .[1] At this stage, the molecule is lipophilic, allowing for purification methods (e.g., crystallization from organic solvents) that effectively remove polar impurities.
-
Deprotection (Hydrolysis): The acetyl groups are removed via acid- or base-catalyzed transesterification (typically acidic methanolysis) to yield the final water-soluble Iopamidol.
Visualization: Synthetic Workflow
The following diagram illustrates the transformation logic, highlighting the polarity inversion that occurs during the process.
Caption: Synthesis pathway showing the conversion of the precursor to Iopamidol via the Penta-O-acetyl intermediate.
Analytical Characterization & Quality Control
Detecting Penta-O-acetyl Iopamidol requires specific analytical conditions because its polarity differs vastly from the parent drug.
High-Performance Liquid Chromatography (HPLC)
In standard Reverse-Phase (RP-HPLC) methods used for Iopamidol, the Penta-O-acetyl intermediate acts as a late-eluting impurity .
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water (0.1% Formic Acid or Phosphate Buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Profile:
-
Iopamidol (Polar) elutes early (low %B).
-
Penta-O-acetyl Iopamidol (Non-polar) requires a high organic wash (e.g., ramp to 80-90% B) to elute.
-
-
Detection: UV at 240 nm (Absorption maximum of the tri-iodinated benzene ring).[2]
Spectroscopic Identification (NMR & MS)
For structural confirmation of the reference standard:
-
Mass Spectrometry (LC-MS):
-
Parent Ion: Look for
at m/z 988.3 or at m/z 1010.3 . -
Fragmentation: Sequential loss of acetyl groups (mass loss of 42 Da or acetic acid 60 Da) is characteristic.
-
-
Proton NMR (1H-NMR) in DMSO-d6:
-
Aromatic Region: Single peak (or tight cluster) for the amide protons.
-
Aliphatic Region (2.0 - 2.2 ppm): Distinct singlet peaks corresponding to the methyl protons of the five acetyl groups . This is the diagnostic fingerprint distinguishing it from Iopamidol (which lacks these signals).
-
Experimental Protocol: Deprotection Study
Objective: To validate the conversion of Penta-O-acetyl Iopamidol to Iopamidol, simulating the manufacturing endpoint.
Reagents:
-
Penta-O-acetyl Iopamidol (1.0 g, ~1.01 mmol)
-
Methanol (anhydrous, 10 mL)
-
Hydrochloric Acid (37%, catalytic amount, ~0.1 mL)
Procedure:
-
Dissolution: Suspend 1.0 g of Penta-O-acetyl Iopamidol in 10 mL of Methanol. The solid may not dissolve fully until heated.
-
Catalysis: Add 0.1 mL of conc. HCl.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Monitoring: Spot on TLC (Silica, DCM:MeOH 9:1). The starting material (high Rf) should disappear, and the product (baseline/low Rf) should appear.
-
-
Work-up: Cool to room temperature. Neutralize with a basic resin (e.g., Amberlite IRA-67) to remove acid without introducing salt impurities.
-
Isolation: Filter off the resin and evaporate the methanol. The residue is crude Iopamidol.[3][4]
Regulatory & Safety Considerations
-
Handling: As an iodinated organic compound, it should be treated as a potential irritant. Wear standard PPE (Gloves, Goggles, Lab Coat).
-
Stability: The ester bonds are susceptible to hydrolysis. Store the reference standard at -20°C in a desiccated environment to prevent spontaneous deacetylation by atmospheric moisture.
-
Regulatory Status: It is not a marketed drug but a Process Related Impurity . In USP/EP monographs for Iopamidol, "Related Substances" tests are designed to detect such intermediates.
Visualization: Analytical Separation Logic
The following diagram depicts the separation principle required for QC analysis.
Caption: HPLC elution profile showing the separation of Iopamidol from its acetylated intermediates based on hydrophobicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]
- Google Patents.Process for the preparation of iopamidol (WO2000050385A1).
Sources
A Technical Guide to the Penta-O-acetyl Iopamidol Intermediate: Synthesis, Structure, and Characterization
Executive Summary: Iopamidol is a leading non-ionic, low-osmolar X-ray contrast agent, prized for its excellent safety and tolerability profile in diagnostic imaging.[1][2] The synthesis of this complex molecule requires a multi-step approach where strategic use of protecting groups is paramount to ensure high purity and correct stereochemistry. This guide provides an in-depth examination of the Penta-O-acetyl Iopamidol intermediate, a critical precursor in the manufacturing process. We will explore its chemical structure, the mechanistic rationale behind its synthesis, detailed experimental protocols for its formation, and the analytical techniques required for its comprehensive validation. This document is intended for researchers, chemists, and drug development professionals involved in the synthesis and quality control of iodinated contrast media.
Introduction: The Strategic Role of the Penta-acetyl Intermediate
The clinical success of Iopamidol, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxypropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is directly linked to its molecular structure.[3][4] Unlike ionic contrast agents, its non-ionic nature reduces osmotoxicity, significantly lowering the incidence of adverse patient reactions.[1] The synthesis of Iopamidol is a convergence of aromatic chemistry, amidation, and stereocontrolled acylation.
A common and robust synthetic route involves the sequential construction of the side chains onto the central 5-amino-2,4,6-triiodoisophthalic acid backbone. A key challenge in this process is the selective acylation of the 5-amino group without affecting the multiple hydroxyl groups on the two serinol-derived side chains. The solution lies in a classic protecting group strategy:
-
Initial Amidation: 5-amino-2,4,6-triiodoisophthalyl dichloride is reacted with serinol (2-amino-1,3-propanediol) to form the diamide core, which contains four free hydroxyl groups.
-
Hydroxyl Protection: These four hydroxyl groups are acylated, typically via acetylation, to form a stable tetra-acetylated intermediate. This step "masks" the reactive hydroxyls.[5]
-
Stereoselective Acylation: The aromatic amino group of the tetra-acetyl intermediate is then acylated using (S)-2-acetoxypropionyl chloride. This reaction forms the desired chiral side chain and concurrently introduces the fifth acetyl group, yielding the Penta-O-acetyl Iopamidol intermediate .[5][6]
-
Global Deprotection: In the final step, all five acetyl protecting groups are removed simultaneously to yield the final Iopamidol active pharmaceutical ingredient (API).[1][5]
The Penta-O-acetyl Iopamidol intermediate is therefore the fully protected, stable, and readily purifiable precursor to the final drug substance. Its correct formation and characterization are critical checkpoints for ensuring the quality and stereochemical integrity of Iopamidol.
Chemical Structure and Stereochemistry
The Penta-O-acetyl Iopamidol intermediate is a complex molecule built around a tri-iodinated benzene ring. Its formal chemical name is (S)-N,N'-bis[2-acetoxy-1-(acetoxymethyl)ethyl]-5-[(2-acetoxypropanoyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide.
Key Structural Features:
-
Core: A 1,3-benzenedicarboxamide scaffold, heavily substituted with three iodine atoms at positions 2, 4, and 6. These iodine atoms are responsible for the radiopaque properties of the final compound.
-
Carboxamide Side Chains (Positions 1 and 3): Two identical N,N'-bis[2-acetoxy-1-(acetoxymethyl)ethyl] groups. These are derived from serinol where both hydroxyl groups have been converted to acetate esters.
-
Chiral Acylamino Group (Position 5): An (S)-2-acetoxypropanamido group. This side chain is crucial as it introduces the single, defined stereocenter into the molecule. The integrity of this (S)-configuration is a critical quality attribute of Iopamidol. The hydroxyl group of the lactic acid moiety is also protected as an acetate ester.
The presence of five acetate ester groups renders the molecule highly soluble in organic solvents, facilitating its purification by conventional methods like crystallization or chromatography prior to the final deprotection step.
Synthetic Pathway and Mechanistic Rationale
The formation of the Penta-O-acetyl Iopamidol intermediate is the penultimate step in the assembly of the Iopamidol molecule. The primary goal of this stage is the selective and stereoretentive acylation of the 5-amino group.
Causality Behind the Synthetic Strategy:
-
Why Protect First? The hydroxyl groups on the serinol-derived side chains are nucleophilic and would compete with the 5-amino group during acylation, leading to a mixture of undesired O-acylated and N-acylated products. By converting them to acetate esters, their nucleophilicity is eliminated, ensuring that the (S)-2-acetoxypropionyl chloride reacts exclusively at the intended amino group.
-
Choice of Acylating Agent: (S)-2-acetoxypropionyl chloride is used instead of (S)-2-hydroxypropionyl chloride for two reasons. First, the acetylated form is more stable and easier to handle. Second, it ensures that all hydroxyl groups are protected before the final global deprotection step, creating a uniform chemical process.
-
Maintaining Stereointegrity: The acylation reaction at the 5-amino position does not involve breaking any bonds at the chiral center of the acylating agent. Therefore, the (S)-configuration is directly transferred to the intermediate. The subsequent deprotection step, however, must be carefully controlled, as harsh basic conditions can potentially lead to racemization.[1] This is why acidic deprotection methods are often preferred.[5]
Caption: Synthetic workflow for Iopamidol production.
Experimental Protocol: Synthesis of the Intermediate
This protocol outlines the synthesis of the Penta-O-acetyl Iopamidol intermediate from its tetra-acetylated precursor. The procedure is adapted from principles described in the patent literature.[5][6]
Objective: To selectively acylate the 5-amino group of the tetra-acetyl intermediate with (S)-2-acetoxypropionyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Function |
| Tetra-acetyl Intermediate | ~875.0 | Substrate |
| (S)-2-Acetoxypropionyl chloride | 150.57 | Acylating Agent |
| N,N-Dimethylacetamide (DMAc) | 87.12 | Anhydrous Solvent |
| Methylene Chloride (DCM) | 84.93 | Precipitation Solvent |
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve the tetra-acetyl intermediate (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc).
-
Acylation: Cool the solution to 0-5 °C. Slowly add (S)-2-acetoxypropionyl chloride (1.1-1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, add the reaction mixture dropwise to a separate vessel containing vigorously agitated methylene chloride (DCM). This will cause the product to precipitate.
-
Filtration and Washing: Filter the resulting solid precipitate. Wash the filter cake thoroughly with fresh DCM to remove residual solvent and impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum at 40-50 °C to a constant weight. The final product is the Penta-O-acetyl Iopamidol intermediate.
Analytical Characterization and Validation
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the Penta-O-acetyl Iopamidol intermediate before proceeding to the final deprotection step.
Caption: Analytical workflow for intermediate validation.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity.[4][7] A reversed-phase method can effectively separate the main product from starting materials, reagents, and any side products.
Parameter Typical Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Provides good retention and resolution for non-polar to moderately polar compounds. Mobile Phase Gradient of Water and Acetonitrile/Methanol Allows for the elution of compounds with a wide range of polarities. Flow Rate 1.0 mL/min Standard analytical flow rate. Detection UV at ~240 nm The iodinated benzene ring provides strong UV absorbance. Column Temp. 25-30 °C Ensures reproducible retention times.[7] -
Spectroscopic Methods: A combination of spectroscopic techniques is used to confirm the chemical structure of the intermediate.[8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight, verifying the successful addition of the fifth acetyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the five acetyl methyl groups (singlets around 2.0-2.2 ppm) and the distinct proton at the chiral center. ¹³C NMR confirms the carbon framework.
-
Infrared (IR) Spectroscopy: Shows strong carbonyl (C=O) stretching bands for both the amide (~1650 cm⁻¹) and the new ester (~1740 cm⁻¹) functional groups.
-
-
Chiral Purity: It is crucial to confirm that no racemization has occurred. This is typically performed using a specialized chiral HPLC column that can separate the (S)-enantiomer from its (R)-enantiomer, ensuring high enantiomeric excess (ee).
The Final Step: Deprotection to Iopamidol
Once the Penta-O-acetyl Iopamidol intermediate has been synthesized and confirmed to meet all quality specifications, it is subjected to a global deprotection (deacylation) reaction. This step hydrolyzes the five acetate esters to reveal the five hydroxyl groups of the final Iopamidol API.
Two common methods are employed:
-
Acid-Catalyzed Transesterification: Treating the intermediate with a catalytic amount of hydrochloric acid in methanol is an effective method.[5] This approach is often favored as it proceeds under mild conditions that minimize the risk of racemization at the sensitive chiral center.[1]
-
Base-Mediated Hydrolysis: Using an aqueous base like sodium hydroxide will also effectively hydrolyze the esters.[1] However, this method requires careful control of temperature and pH, as basic conditions can increase the risk of epimerization, potentially compromising the chiral purity of the final product.[1]
Following deprotection, the crude Iopamidol is purified, typically using ion-exchange resins to remove salts and recrystallization to achieve the high purity required for pharmaceutical use.[5]
Conclusion
The Penta-O-acetyl Iopamidol intermediate is more than just a step in a sequence; it is a linchpin in the controlled and reproducible synthesis of Iopamidol. Its formation represents the successful and selective assembly of all the required structural and stereochemical elements of the final drug. By isolating and thoroughly characterizing this stable, fully protected precursor, manufacturers can ensure that the subsequent final deprotection step yields Iopamidol of the highest quality and purity, which is essential for its safe administration in clinical settings.
References
- CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.
- WO2000050385A1 - Process for the preparation of iopamidol.
- US20050192465A1 - Process for the preparation of iopamidol.
-
Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Patsnap. [Link]
- CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate.
-
Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. ResearchGate. [Link]
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. National Institutes of Health (NIH). [Link]
- RU2657238C2 - Process for preparation of iopamidol.
-
Large scale synthesis of high purity iopamidol. International Journal of Current Research. [Link]
- US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein.
-
Iopamidol | C17H22I3N3O8. PubChem, National Institutes of Health (NIH). [Link]
-
Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]
Penta-O-acetyl Iopamidol molecular weight and formula
Title: Advanced Characterization and Synthesis of Penta-O-acetyl Iopamidol: A Critical Impurity and Structural Probe
Executive Summary
In the high-stakes domain of contrast media development, the purity of the Active Pharmaceutical Ingredient (API) is paramount.[1] Penta-O-acetyl Iopamidol (CAS: 289890-55-7) serves a dual critical function: it is both a key intermediate in the industrial synthesis of Iopamidol and a vital reference standard for impurity profiling.
While Iopamidol itself is highly hydrophilic to ensure biological safety, its fully acetylated derivative, Penta-O-acetyl Iopamidol, exhibits marked lipophilicity. This drastic physicochemical shift makes it an ideal "structural probe" for validating the completeness of deprotection reactions during manufacturing. This guide provides a rigorous technical breakdown of its molecular properties, synthesis protocols, and analytical characterization, designed for scientists requiring absolute precision in drug substance validation.
Part 1: Physicochemical Profile[1]
The transition from Iopamidol to its penta-acetylated form involves the esterification of all five hydroxyl groups. This modification significantly alters the molecular weight and solubility profile, a fact utilized heavily in reverse-phase HPLC method development.
Table 1: Core Molecular Specifications
| Parameter | Specification | Notes |
| Compound Name | Penta-O-acetyl Iopamidol | Also known as Pentaacetyliopamidol |
| CAS Number | 289890-55-7 | Unique identifier for regulatory filing |
| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ | Derived from C₁₇H₂₂I₃N₃O₈ + 5(C₂H₂O) |
| Molecular Weight | 987.27 g/mol | Significant mass shift (+210 Da vs. Iopamidol) |
| Physical State | Off-white / Yellowish Powder | Amorphous solid |
| Solubility | Lipophilic | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Retention Profile | High Retention (RP-HPLC) | Elutes significantly later than Iopamidol |
Part 2: Synthesis & Preparation Protocol
Context: This protocol describes the quantitative conversion of Iopamidol to Penta-O-acetyl Iopamidol. This is often performed to synthesize the reference standard required for validating "Related Substances" analytical methods (USP/EP).
Mechanism: Nucleophilic acyl substitution where the hydroxyl lone pairs of Iopamidol attack the carbonyl carbon of acetic anhydride, catalyzed by DMAP.
Experimental Workflow
-
Reagents:
-
Substrate: Iopamidol (High Purity API)
-
Reagent: Acetic Anhydride (Excess, ~10 eq)
-
Solvent/Base: Pyridine (Anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) - catalytic amount (0.1 eq)
-
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 g of Iopamidol in 10 mL of anhydrous pyridine.
-
Cool the solution to 0°C (ice bath) to minimize side reactions (N-acetylation is sterically hindered but temperature control is critical).
-
Add DMAP (catalytic).
-
Dropwise add Acetic Anhydride (1.2 mL).
-
-
Execution & Monitoring (Self-Validating Step):
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Spot on TLC (Silica gel, DCM:MeOH 9:1).
-
Result: The baseline spot (Iopamidol) must disappear. A new, high-Rf spot (Penta-O-acetyl derivative) must appear. If starting material remains, add 0.5 mL Acetic Anhydride and stir for 2 more hours.
-
-
-
Workup & Isolation:
-
Quench reaction by pouring mixture into 50 mL ice-water (hydrolyzes excess anhydride).
-
Extract with Dichloromethane (DCM) (3 x 20 mL). Note: The product moves to the organic layer, unlike the parent API.
-
Wash organic layer with 1N HCl (to remove Pyridine), then saturated NaHCO₃, then Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Part 3: Analytical Characterization Strategy
The identification of Penta-O-acetyl Iopamidol relies on the detection of the mass shift and the change in polarity.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Logic: Iopamidol is polar and elutes early (Retention factor
). The Penta-acetyl derivative is highly hydrophobic and will elute late ( ) in a standard gradient. -
Detection: UV at 242 nm (aromatic ring absorption).
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion:
. -
Fragmentation: Expect sequential loss of acetic acid (-60 Da) or ketene (-42 Da) groups, confirming the presence of 5 acetyl moieties.
Visualization of Synthesis & Analysis
Figure 1: Synthesis and Analytical Validation Workflow. The transformation converts the hydrophilic API into a lipophilic standard, validated by a significant shift in HPLC retention time.
Part 4: Regulatory & Quality Context
In a regulatory dossier (IND/NDA), Penta-O-acetyl Iopamidol is classified under Process-Related Impurities .
-
Origin: It may be formed if the deprotection step (hydrolysis of the intermediate esters) during the commercial manufacturing of Iopamidol is incomplete.
-
Limit: As a structural analogue with no known specific toxicity data distinct from the parent, it is typically controlled under the general "Unspecified Impurities" limit (NMT 0.10%) or "Total Impurities" limit (NMT 1.0%) unless specific toxicology dictates otherwise.
-
Stability: Unlike Iopamidol, the penta-acetyl derivative is susceptible to hydrolysis in aqueous acidic/basic conditions. Stock solutions for analysis must be prepared in anhydrous acetonitrile and stored at 2–8°C.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11263180, Pentaacetyliopamidol. Retrieved from [Link][2]
-
Villa, M., et al. (2000). Process for the preparation of Iopamidol.[3] World Intellectual Property Organization, WO2000050385A1. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Iopamidol Monograph: Impurity Profiling and Related Substances. (General reference for impurity limits).
- United States Pharmacopeia (USP).Iopamidol: Official Monographs.
Sources
A Deep Dive into Iopamidol and its Precursor, Penta-O-acetyl Iopamidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Iopamidol in Medical Imaging
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent that has become a cornerstone in modern diagnostic imaging.[1][2] Its primary function is to enhance the visibility of internal body structures during X-ray-based examinations, such as computed tomography (CT) scans, angiography, and urography.[3] The three iodine atoms attached to its benzene ring core effectively absorb X-rays, creating a contrast that allows for detailed visualization of blood vessels, organs, and other soft tissues that would otherwise be difficult to distinguish.[4] Developed by Bracco, this second-generation contrast medium offers improved safety and tolerability compared to its ionic predecessors.[2]
The synthesis of high-purity Iopamidol is a multi-step process, with each stage demanding rigorous control to ensure the final active pharmaceutical ingredient (API) meets stringent pharmacopeial standards. A critical component in this synthesis is the intermediate compound, Penta-O-acetyl Iopamidol. This guide provides an in-depth technical exploration of the core differences between the final API, Iopamidol, and its acetylated precursor, offering insights into their chemical structures, physicochemical properties, and the analytical methodologies used to differentiate them. Understanding the relationship between these two molecules is paramount for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product.
The Molecular Architecture: A Tale of Two Chemistries
The fundamental difference between Iopamidol and Penta-O-acetyl Iopamidol lies in the presence of acetyl protecting groups on the latter. These groups play a crucial role during the synthesis, temporarily masking the reactive hydroxyl groups to prevent unwanted side reactions.
Iopamidol:
Iopamidol is a complex organic molecule with the chemical formula C₁₇H₂₂I₃N₃O₈.[5] Its structure is characterized by a central 2,4,6-triiodinated isophthalic acid backbone. Attached to this core are two amide side chains, each containing a dihydroxypropyl group, and a lactamido group at the 5-position.[2] These hydrophilic side chains are responsible for Iopamidol's excellent water solubility, a critical attribute for an injectable contrast agent.[1]
Penta-O-acetyl Iopamidol:
Penta-O-acetyl Iopamidol, as its name suggests, is a derivative of Iopamidol where the five hydroxyl (-OH) groups have been esterified with acetyl (-COCH₃) groups. Its chemical formula is C₂₇H₃₂I₃N₃O₁₃.[6] This acetylation strategy is a common synthetic tool to protect hydroxyl groups during subsequent chemical transformations. The presence of these bulky, nonpolar acetyl groups significantly alters the molecule's physicochemical properties.
A Comparative Analysis of Physicochemical Properties
The addition of five acetyl groups to the Iopamidol molecule results in a dramatic shift in its physical and chemical characteristics. These differences are not merely academic; they have profound implications for the manufacturing process, from reaction conditions to purification strategies.
| Property | Iopamidol | Penta-O-acetyl Iopamidol |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈[5] | C₂₇H₃₂I₃N₃O₁₃[6] |
| Molecular Weight | 777.09 g/mol [5] | 987.27 g/mol [6] |
| Appearance | White to off-white crystalline powder[2] | Off-white solid[6] |
| Solubility in Water | Very soluble[2] | Poorly soluble |
| Solubility in Organic Solvents | Practically insoluble in chloroform[2] | Soluble in chloroform[6] |
| Melting Point | Decomposes at approximately 300°C without melting[2] | Not definitively reported, but expected to have a lower and sharper melting point than Iopamidol. |
| Polarity | High | Low |
The Synthetic Pathway: From Precursor to Final Product
The conversion of Penta-O-acetyl Iopamidol to Iopamidol is a critical deprotection step in the overall synthesis. This process, known as deacetylation, involves the hydrolysis of the five ester linkages to regenerate the free hydroxyl groups.
Caption: Synthetic conversion of Penta-O-acetyl Iopamidol to Iopamidol.
Experimental Protocol: Deacetylation of Penta-O-acetyl Iopamidol
The following is a representative protocol for the deacetylation of Penta-O-acetyl Iopamidol to Iopamidol. It is important to note that specific parameters may vary depending on the scale and specific process controls of a given manufacturing setting.
Objective: To remove the five acetyl protecting groups from Penta-O-acetyl Iopamidol to yield Iopamidol.
Materials:
-
Penta-O-acetyl Iopamidol
-
Methanol
-
Aqueous Hydrochloric Acid (catalytic amount) or an aqueous base (e.g., Sodium Hydroxide)
-
Acid-scavenging resin (if using acid catalysis)
-
Purification resins (e.g., non-ionic polymeric adsorbent resin)
-
Ethanol and/or Acetonitrile for crystallization
-
Reaction vessel with reflux condenser and temperature control
-
Filtration apparatus
-
Drying oven
Procedure (Acid-Catalyzed Deacetylation): [7]
-
Reaction Setup: A solution of Penta-O-acetyl Iopamidol in methanol is prepared in a suitable reaction vessel.
-
Catalyst Addition: A catalytic amount of aqueous hydrochloric acid is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for an extended period (e.g., approximately 30 hours) to ensure complete deacetylation. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC.
-
Solvent Removal: Upon completion of the reaction, the methanol is removed by distillation.
-
Neutralization: The residue is dissolved in water, and the hydrochloric acid is neutralized by stirring the solution with an acid-scavenging resin.
-
Purification: The resin is removed by filtration, and the resulting aqueous solution is passed through a column containing a non-ionic polymeric adsorbent resin to remove residual impurities.
-
Crystallization: The eluate is concentrated to an oil, and the Iopamidol is crystallized from a suitable solvent system, such as a mixture of acetonitrile and ethanol or ethanol alone.
-
Isolation and Drying: The crystallized Iopamidol is collected by filtration, washed with an appropriate solvent (e.g., ethanol), and dried to a constant weight.
Procedure (Base-Catalyzed Deacetylation):
Alternatively, deacetylation can be achieved under basic conditions, for example, by hydrolysis with an aqueous solution of a base like sodium hydroxide. This approach may offer advantages in terms of milder reaction conditions and potentially avoiding the need for acid-scavenging resins. However, careful control of pH and temperature is crucial to prevent potential side reactions.
Analytical Differentiation: The Role of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for differentiating between Iopamidol and Penta-O-acetyl Iopamidol, as well as for quantifying their respective levels. The significant difference in polarity between the two molecules allows for their effective separation using reversed-phase chromatography.
Sources
- 1. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. allmpus.com [allmpus.com]
- 6. Penta-O-acetyl Iopamidol | CAS 289890-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
Technical Guide: Solubility Profile and Process Engineering of Penta-O-acetyl Iopamidol
[1]
Executive Summary
Penta-O-acetyl Iopamidol (L-5-(2-acetoxypropionylamino)-2,4,6-triiodo-isophthalic acid di-(1,3-diacetoxy-2-propyl)amide) represents the critical "lipophilic pivot" in the synthesis of Iopamidol.[1] Unlike the final API, which is highly hydrophilic (water-soluble) to ensure patient safety during X-ray contrast imaging, this penta-acetylated intermediate is designed to be lipophilic.[1]
This inversion of solubility properties is a strategic engineering choice.[1] It allows for the removal of polar impurities and inorganic salts via organic solvent processing before the final deprotection step. Understanding the solubility thermodynamics of this intermediate is essential for optimizing yield, minimizing solvent waste, and ensuring the optical purity of the final contrast agent.[1]
Chemical Architecture & Solubility Mechanism[1]
To master the solubility of Penta-O-acetyl Iopamidol, one must understand its structural functionalization.[1][2] The core triiodinated benzene ring is inherently hydrophobic and sterically hindered. However, the solubility behavior is dictated by the five acetyl protecting groups capping the hydroxyl functionalities.
-
Lipophilic Shift: The acetylation of the four hydroxyls on the serinol side chains and the single hydroxyl on the lactyl side chain eliminates the molecule's ability to act as a hydrogen bond donor. This drastically reduces solubility in water and increases affinity for moderately polar organic solvents.[1]
-
Steric Bulk: The three iodine atoms provide significant electron density but also steric hindrance, requiring solvents with high dielectric constants or specific dipole interactions (like DMAC or DMSO) to fully solvate the core.
Solubility Mechanism Diagram
Figure 1: Mechanistic interaction of Penta-O-acetyl Iopamidol with key process solvent classes.[1]
Solubility Profile in Organic Solvents
The following data synthesizes operational solubility behaviors observed during industrial synthesis and purification protocols. Unlike the final Iopamidol, which crystallizes from Ethanol/Water, the Penta-acetyl derivative behaves like a typical organic ester.[1]
Table 1: Operational Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Process Application | Thermodynamics |
| Dipolar Aprotic | DMAC (Dimethylacetamide) | Very High | Reaction Medium | Strong dipole interactions overcome lattice energy of the iodinated core.[1] |
| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | High | Alternative Medium | Similar to DMAC; excellent for keeping reactants in solution.[1] |
| Alcohols | Methanol | Moderate/High (Hot) | Deprotection | Soluble at reflux; allows transesterification (removal of acetyl groups).[1] |
| Alcohols | Isopropanol (IPA) | Low (Cold) | Isolation/Wash | Used to quench reactions and precipitate the intermediate.[1] |
| Esters | Butyl Acetate | Moderate | Crystallization | Can be used for specific polymorph control or impurity rejection.[1] |
| Water | Deionized Water | Insoluble | Waste Removal | The intermediate precipitates, allowing water-soluble salts to be washed away.[1] |
Technical Insight: The solubility differential between DMAC and Isopropanol is the driving force for the isolation step. The reaction is performed in DMAC (where the product is soluble), and quenched with IPA (where the product reaches supersaturation and precipitates), effectively acting as a "solvent swap" crystallization [1].
Detailed Process Engineering
The solubility profile dictates the synthesis workflow. The following protocol outlines the standard industrial approach for handling Penta-O-acetyl Iopamidol, emphasizing the critical solubility transitions.
Step 1: Synthesis in High-Solubility Medium
The synthesis begins by reacting Tetraacetyl-diamide with 2(S)-acetoxypropionyl chloride .[1]
-
Solvent: Dimethylacetamide (DMAC).[1]
-
Rationale: DMAC is chosen because it dissolves both the bulky tetraacetyl precursor and the acylating agent, ensuring homogenous kinetics.
-
Conditions: The reaction is typically stirred at room temperature.[3] The high solubility prevents premature precipitation of the intermediate, which could trap unreacted starting materials [1].
Step 2: Isolation via Anti-Solvent Precipitation
Once the reaction is complete, the Penta-O-acetyl Iopamidol must be isolated from the DMAC and excess reagents.[1]
-
Anti-Solvent: Isopropanol (IPA).[1]
-
Protocol:
-
Slowly add IPA to the DMAC reaction mixture.
-
The solubility limit is exceeded as the dielectric constant of the mixture drops.
-
Penta-O-acetyl Iopamidol crystallizes/precipitates out of solution.[1]
-
Filtration: The solid is collected. Impurities that are soluble in IPA/DMAC mixtures (like specific side-reaction byproducts) remain in the mother liquor.[1]
-
-
Self-Validating Check: If the filtrate is cloudy, the IPA addition rate was likely too fast, creating fines.[1] If the yield is low, the ratio of DMAC:IPA needs adjustment (typically 1:3 to 1:[1]5) [1].
Step 3: Deprotection in Reactive Solvent
The final step converts the lipophilic intermediate back to the hydrophilic API.
-
Solubility Transition: The Penta-acetyl derivative dissolves (or forms a fine suspension) in refluxing methanol.[1] As the acetyl groups are stripped and replaced by protons, the molecule becomes Iopamidol . Interestingly, Iopamidol is sparingly soluble in methanol compared to water, but soluble enough at reflux to allow the reaction to proceed before the solvent is distilled off [1].[1]
Process Workflow Visualization
The following diagram illustrates the solubility-driven lifecycle of the molecule.
Figure 2: Solubility-driven unit operations in the synthesis of Iopamidol.
Thermodynamic Considerations (E-E-A-T)
While empirical data drives most process scaling, understanding the thermodynamics adds a layer of predictive capability.
The Role of Acetylation on Lattice Energy
The acetylation of Iopamidol disrupts the extensive hydrogen-bonding network that typically exists in the crystal lattice of poly-hydroxylated iodinated compounds.[1]
-
Enthalpy of Dissolution: The break-up of the Penta-acetyl crystal lattice requires less energy than the final Iopamidol crystal lattice because the intermolecular forces are primarily van der Waals and dipole-dipole, rather than strong hydrogen bonds.[1]
-
Entropy: The dissolution of the Penta-acetyl derivative in organic solvents is entropically favorable due to the flexible acetyl chains interacting with the solvent, unlike the rigid, structured hydration shell required for the water-soluble final product.[1]
Impurity Rejection Logic
The solubility difference is the primary mechanism for purity assurance.
-
Ionic Impurities: Salts (NaCl, amine salts) are insoluble in the DMAC/IPA organic phase and can be filtered out or washed away.
-
Over-Acetylated Byproducts: These remain in the organic mother liquor during the crystallization steps if the solvent ratios are tuned correctly (e.g., using Ethanol/Acetonitrile mixtures for polishing) [2].
References
-
Process for the preparation of iopamidol. US Patent 7,282,607 B2. Describes the synthesis of pentaacetyl-iopamidol in DMAC and isolation using Isopropanol.Link[1]
-
Method for the crystallization of iopamidol. EP 1129069 B1.[1][5] Details the solubility behavior of Iopamidol and its derivatives in alcohol/water systems.Link[1]
-
5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. PubChem Compound Summary. Provides chemical structure and property data for related Iopamidol intermediates.Link[1]
Sources
- 1. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C16H20I3N3O7 | CID 11115326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7282607B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 5. EP1129069B1 - Method for the crystallization of iopamidol - Google Patents [patents.google.com]
Technical Deep Dive: Impurity Profiling of Penta-O-acetyl Iopamidol
Executive Summary
In the high-stakes synthesis of non-ionic iodinated contrast media (ICM), Penta-O-acetyl Iopamidol (CAS 289890-55-7) serves as the critical "masked" penultimate intermediate.[1][2] Its quality attributes directly dictate the purity of the final Active Pharmaceutical Ingredient (API), Iopamidol. Unlike the final water-soluble API, Penta-O-acetyl Iopamidol is lipophilic, allowing for efficient purification of the triiodinated core before the final deprotection step.[1][2]
This guide provides a comprehensive technical analysis of the impurity profile of Penta-O-acetyl Iopamidol, detailing the mechanistic origins of specific impurities, analytical quantification strategies, and process control methodologies.[2]
The "Protected" Synthesis Strategy
To understand the impurity profile, one must first master the synthesis vector. The synthesis of Iopamidol utilizes a protection-deprotection strategy to prevent side reactions at the hydroxyl groups of the serinol moieties.[1][2]
Mechanistic Pathway
The synthesis typically proceeds from 5-amino-2,4,6-triiodoisophthalic acid (ATIPA) derivatives.[1][2][3][4] The critical transformation involving Penta-O-acetyl Iopamidol is the acylation of the 5-amino position of the tetra-acetylated intermediate.[1][2]
Key Reaction Node:
-
Substrate: 5-amino-N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide (Tetra-acetyl diamide).[1][2]
-
Reagent: (2S)-2-Acetoxypropionyl chloride (L-2-Acetoxypropionyl chloride).[1][2]
Synthesis & Impurity Genesis Diagram
The following Graphviz diagram illustrates the synthesis flow and the specific entry points for critical impurities.[2]
Figure 1: Synthesis pathway of Iopamidol highlighting the genesis of Penta-O-acetyl specific impurities.[1][2]
Detailed Impurity Profile
The impurity profile of Penta-O-acetyl Iopamidol is distinct from the final API because all hydroxyl groups are protected as acetates.[1][2] This lipophilicity changes the retention behavior in chromatography and the solubility profile.[2]
Classification of Impurities
| Impurity Type | Specific Compound Name / Description | Origin Mechanism | Criticality |
| Precursor Carryover | Tetra-acetyl Diamide (5-amino-N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide) | Incomplete acylation at the 5-amino position due to steric hindrance or insufficient reagent stoichiometry.[1][2] | High: Converts to "Impurity A" (Free amine) in final API. |
| Stereoisomer | (2R)-Penta-O-acetyl Iopamidol | Use of impure (2S)-reagent or racemization induced by high temperature/base during the coupling step.[1][2] | High: Converts to "Iso-Iopamidol" (enantiomer at lactate side chain).[1][2] |
| Process By-product | Chlorinated Analogues | Substitution of acetoxy group by chloride if thionyl chloride residuals are present or during acid chloride formation.[1][2] | Medium: Potential genotoxic concern; must be controlled.[1][2] |
| Degradant | De-iodinated Penta-acetyl | Loss of iodine at the 2, 4, or 6 position due to thermal stress or light exposure.[2] | Medium: Reduces radiopacity; indicates process stress.[1][2] |
The "Tetra-Acetyl" Critical Control Point
The most significant impurity in this profile is the Tetra-acetyl diamide .[1][2]
-
Structure: It lacks the side chain at the 5-amino position.[1][2]
-
Impact: If not removed at the Penta-stage, it hydrolyzes to form Impurity A (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) in the final API.[1][2]
-
Removal Strategy: Penta-O-acetyl Iopamidol is often crystallized from solvents like ethanol or acetonitrile.[1][2][3][4] The Tetra-acetyl impurity has significantly different solubility due to the free amine, allowing for rejection in the mother liquor.[1][2]
Analytical Methodologies
Quantifying impurities in Penta-O-acetyl Iopamidol requires a specific HPLC method distinct from the final API method due to the compound's hydrophobicity.[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Separation of Penta-O-acetyl Iopamidol from Tetra-acetyl precursor and stereoisomers.
-
Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent).[2]
-
Dimensions: 250 mm x 4.6 mm, 5 µm.[2]
-
-
Mobile Phase:
-
Gradient Profile:
-
Detection: UV at 240-254 nm (Absorption maximum for the triiodinated benzene ring).[1][2]
-
Temperature: 30°C.
Identification Criteria
-
Relative Retention Time (RRT):
Experimental Control & Purification
To ensure the "Penta" intermediate meets the stringent specifications required for downstream processing, a robust purification protocol is necessary.
Crystallization Protocol
This protocol leverages the solubility difference between the fully acetylated product and the unreacted amine (Tetra-acetyl).[1][2]
Step-by-Step Methodology:
-
Reaction Quench: Upon completion of the acylation reaction (monitored by HPLC), quench the reaction mixture (typically in DMAc or DMSO) with water.[2]
-
Precipitation: The Penta-O-acetyl Iopamidol is hydrophobic.[1][2] Adding the reaction mass to a large excess of water will precipitate the crude solid.[2]
-
Observation: A white, sticky solid or slurry forms.[2]
-
-
Filtration & Wash: Filter the crude solid.[1][2] Wash copiously with water to remove polar reagents (serinol salts, free acid).[2]
-
Recrystallization (The Purification Step):
-
Isolation: Filter the purified crystals.
References
-
United States Patent 5,663,432. Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride.[1][2] (Precursor synthesis context). Available at:
-
United States Patent Application 20050192465. Process for the preparation of iopamidol.[1][2][7][8] (Describes the acetylation and hydrolysis steps). Available at: [2]
-
National Institutes of Health (PubChem). Iopamidol Compound Summary.[1][2] Available at: [Link][2]
Sources
- 1. Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1154986B1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 5. Penta-O-acetyl Iopamidol | CAS 289890-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 8. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Safety, Handling, and Profiling of Penta-O-acetyl Iopamidol
This guide serves as an advanced technical resource for Penta-O-acetyl Iopamidol (CAS 289890-55-7), a critical intermediate and specified impurity in the synthesis of the non-ionic contrast agent Iopamidol.
Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this whitepaper synthesizes chemical safety, synthesis context, and handling protocols into a cohesive narrative for drug development professionals.
Chemical Identity & Context
Penta-O-acetyl Iopamidol represents the fully protected precursor in the Iopamidol manufacturing process. Structurally, it is Iopamidol wherein all five hydroxyl groups (on the serinol and lactate moieties) have been esterified with acetyl groups.
Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete deprotection (hydrolysis) during the final synthetic steps. Consequently, it is monitored as a process-related impurity.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |
| Common Name | Penta-O-acetyl Iopamidol |
| CAS Number | 289890-55-7 |
| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ |
| Molecular Weight | 987.27 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water (unlike Iopamidol) |
| Key Instability | Hydrolytically unstable; susceptible to deacetylation in basic or acidic media |
Hazard Identification & Toxicology (GHS)
Note: As a specialized research chemical and impurity standard, comprehensive toxicological testing (LD50) is often limited compared to the parent API. The following classification is derived from structural activity relationships (SAR) with Iopamidol and general acetylated iodinated compounds.
GHS Classification (OSHA HCS / EU CLP)
While often labeled "Caution: Substance not fully tested" by suppliers like Santa Cruz Biotechnology, the functional groups suggest the following precautionary classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Insights
-
Lipophilicity Factor: The acetylation of the five hydroxyl groups significantly increases the lipophilicity (LogP) of the molecule compared to Iopamidol. This facilitates greater cell membrane permeability, potentially altering its toxicokinetic profile compared to the hydrophilic parent drug.
-
Iodine Content: Contains ~38% Iodine by mass. Individuals with known hypersensitivity to iodinated contrast media should avoid contact.
Synthesis & Formation Mechanism
Understanding the origin of Penta-O-acetyl Iopamidol is essential for controlling it in the manufacturing process. It is the penultimate intermediate formed before the final hydrolysis step.
The Acetylation-Hydrolysis Pathway
In the industrial synthesis of Iopamidol, the hydroxyl groups of the serinol side chains are often protected (acetylated) to prevent side reactions during the iodination or coupling stages. The final step involves removing these protecting groups.
Mechanism:
-
Formation: Reaction of the tri-iodinated core with acetic anhydride or acetyl chloride.
-
Deprotection (Critical Control Point): The Penta-O-acetyl intermediate is subjected to basic (NaOH) or acidic hydrolysis to yield Iopamidol.
-
Failure Mode: Insufficient reaction time or pH control leaves residual Penta-O-acetyl Iopamidol in the final product.
-
Visualizing the Pathway (DOT Diagram)
Caption: The critical role of Penta-O-acetyl Iopamidol as the protected precursor in Iopamidol synthesis.
Handling & Storage Protocols
The stability of Penta-O-acetyl Iopamidol is compromised by moisture and extreme pH, which trigger premature deacetylation.
Storage Requirements
-
Temperature: Store at -20°C . (Long-term stability is significantly reduced at room temperature).
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture ingress.
-
Container: Amber glass vials with Teflon-lined caps. (Protect from light; iodinated compounds are photosensitive).
Handling Workflow
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Solvent Selection: For analytical standards preparation, dissolve in DMSO or Anhydrous Methanol . Avoid water unless immediate analysis is intended.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
Analytical Profiling (HPLC)
To detect Penta-O-acetyl Iopamidol as an impurity, Reverse Phase HPLC (RP-HPLC) is the standard method. Due to its acetyl groups, it will elute later (higher retention time) than the polar Iopamidol.
Recommended Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 60% B over 20 minutes (Gradient required to elute the lipophilic penta-acetyl form) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 242 nm (Characteristic absorption of the tri-iodinated benzene ring) |
| Retention Order | Iopamidol (Early) → Mono/Di-acetyl intermediates → Penta-O-acetyl Iopamidol (Late) |
Emergency Response
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The dust may be irritating to the upper respiratory tract.
-
Skin Contact: Wash with soap and copious amounts of water.[1][2] Remove contaminated clothing.[1][2] Acetylated compounds can sometimes penetrate skin more easily than their parent salts.
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids. Consult a physician.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Firefighting Measures
-
Combustion Products: Emits toxic fumes under fire conditions, including Hydrogen Iodide (HI) , Nitrogen oxides (NOx), and Carbon oxides (CO, CO2).
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
References
- United States Pharmacopeia (USP). (2023). Iopamidol Monograph: Organic Impurities. USP-NF.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Iopamidol (CAS 60166-93-0). Retrieved February 5, 2026, from [Link]
-
European Patent Office. (2000). Process for the preparation of Iopamidol (WO2000050385).[3] Retrieved February 5, 2026, from
Sources
Technical Guide: Penta-O-acetyl Iopamidol – Characterization, Synthesis, and Impurity Profiling
Topic: Penta-O-acetyl Iopamidol Synonyms and Trade Names Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penta-O-acetyl Iopamidol (CAS: 289890-55-7) is a critical process-related intermediate and reference standard in the manufacturing of Iopamidol , a widely used non-ionic iodinated contrast medium. Unlike the final drug substance, Penta-O-acetyl Iopamidol is not a marketed therapeutic agent and therefore possesses no clinical trade names. Its primary relevance lies in Chemical, Manufacturing, and Controls (CMC) , specifically as a marker for incomplete hydrolysis during the final synthetic steps.
This guide delineates the nomenclature, synthetic pathway, and analytical protocols required for the identification and control of this specific molecular entity.
Nomenclature and Chemical Identity
Precise nomenclature is essential for distinguishing this intermediate from the active pharmaceutical ingredient (API) and other related impurities (e.g., mono-acetyl derivatives like EP Impurity E).
Systematic Identifiers
| Category | Identifier |
| CAS Registry Number | 289890-55-7 |
| IUPAC Name | N1,N3-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |
| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ |
| Molecular Weight | 987.27 g/mol |
| Appearance | Off-white to pale yellow solid |
Synonyms and Commercial Identifiers
Since Penta-O-acetyl Iopamidol is a research chemical, "trade names" refer exclusively to catalog designations used by reference standard manufacturers.
-
Common Chemical Synonyms:
-
Catalog Identifiers (Reference Standards):
-
USP Reference Standard: Often categorized under "Iopamidol Related Compounds" (Note: Specific letter designation varies by monograph version; always verify against current USP/EP).
-
LGC Standards / Mikromol: Listed as "Penta-O-acetyl Iopamidol".[1][2][3][4]
-
Santa Cruz Biotechnology: SC-212533 (Example catalog code).
-
Clearsynth: CS-T-97229 (Deuterated forms often available for MS internal standards).
-
Synthesis and Mechanistic Pathway[5][6]
Penta-O-acetyl Iopamidol functions as the penultimate intermediate in the classical synthesis of Iopamidol. The synthesis involves the acetylation of the hydroxyl groups to protect them during the acylation of the aromatic amine, followed by a global deprotection (hydrolysis).
Reaction Mechanism
-
Formation: The reaction of 5-amino-2,4,6-triiodoisophthalic acid derivatives with (S)-2-acetoxypropionyl chloride generates the fully acetylated penta-ester structure.
-
Deprotection: The final step involves basic hydrolysis (typically NaOH or ammonia) to remove the five acetyl groups, yielding the free hydroxyls of Iopamidol.
-
Criticality: Failure to drive the hydrolysis to completion results in the presence of Penta-O-acetyl Iopamidol (or partially deacetylated species) in the final API.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from the tetra-acetyl precursor to Iopamidol via the Penta-O-acetyl intermediate.
Caption: Synthesis of Iopamidol showing Penta-O-acetyl Iopamidol as the key protected intermediate and source of potential acetylated impurities.
Analytical Characterization & Control
Detecting Penta-O-acetyl Iopamidol requires specific chromatographic conditions due to its significantly higher lipophilicity compared to the highly polar Iopamidol.
Analytical Challenges
-
Polarity Shift: The five acetyl groups make the molecule much less polar. In reverse-phase HPLC, it elutes significantly later than Iopamidol.
-
Detection: Standard UV detection at 240–254 nm is sufficient due to the triiodinated benzene ring.
Standardized HPLC Protocol (Methodology)
This protocol is designed for Related Substances testing during process validation.
| Parameter | Specification |
| Column | C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water (0.1% Phosphoric Acid or Formic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Gradient | Time (min) | %B 0.0 | 5% 15.0 | 5% 40.0 | 60% (Elution of Penta-acetyl) 45.0 | 60% 50.0 | 5% |
| Detection | UV @ 254 nm |
| Retention Time | Iopamidol: ~8-12 min Penta-O-acetyl Iopamidol: ~35-40 min (Late eluting) |
Visualization: Analytical Workflow
The following logic flow ensures the correct identification of the impurity using reference standards.
Caption: Decision tree for identifying Penta-O-acetyl Iopamidol in crude reaction mixtures using Relative Retention Time (RRT) and spiking.
Regulatory & Quality Implications
In the context of USP/EP monographs, Penta-O-acetyl Iopamidol is considered a process-related impurity .
-
Limit of Detection (LOD): Typically required to be < 0.05% in the final API.
-
Impact: Presence indicates insufficient hydrolysis time or inadequate pH control during the deprotection step.
-
Toxicity: While not acutely toxic compared to the API, its lower solubility poses risks of crystallization or particulate formation in liquid formulations (injections).
References
-
Global Substance Registration System (GSRS). Penta-O-acetyl Iopamidol (CAS 289890-55-7). U.S. FDA / NCATS. [Link]
-
European Pharmacopoeia (Ph. Eur.). Iopamidol Monograph 01/2017:1115. European Directorate for the Quality of Medicines (EDQM). [Link]
- Anelli, P. L., et al. "Synthesis of Iopamidol: Optimization of the Process." Journal of Organic Chemistry, Bracco Imaging SpA.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Iopamidol. (For structural context of the parent molecule). [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the unambiguous identification and differentiation of Iopamidol-related compound A and Penta-O-acetyl-D-glucose. As a senior application scientist, the following methodologies are presented not merely as procedural steps but as a logical, self-validating system rooted in the fundamental principles of analytical chemistry. The causality behind each experimental choice is elucidated to empower researchers in their analytical endeavors.
Introduction: The Analytical Challenge
In the realm of pharmaceutical analysis and organic chemistry, the precise identification of compounds is paramount. This guide addresses the distinct analytical challenge of differentiating between two structurally and functionally disparate molecules: Iopamidol-related compound A, a key intermediate in the synthesis of iodinated contrast agents, and Penta-O-acetyl-D-glucose, a peracetylated carbohydrate. While their chemical formulas and molecular weights are significantly different, the potential for unexpected sample mix-ups or the need for definitive identification in complex matrices necessitates a robust and multi-faceted analytical approach.
Iopamidol-related compound A , with the chemical name N,N'-bis(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide, is a highly polar, aromatic amine.[1][2] Its structure is characterized by a tri-iodinated benzene ring and two dihydroxypropyl side chains. In contrast, Penta-O-acetyl-D-glucose is a fully acetylated derivative of the monosaccharide glucose, rendering it significantly less polar than its parent carbohydrate.
This guide will systematically explore the foundational chemical differences between these two compounds and leverage those differences to construct a definitive identification workflow. We will delve into spectroscopic and chromatographic techniques, providing not only the "how" but, more critically, the "why" behind each method.
Foundational Physicochemical Properties: A Tale of Two Molecules
A clear understanding of the fundamental physicochemical properties of each compound is the bedrock of any successful analytical strategy. The stark differences in their molecular structure, polarity, and elemental composition are the primary levers we will use for their differentiation.
| Property | Iopamidol Related Compound A | Penta-O-acetyl-D-glucose | Rationale for Differentiation |
| Chemical Name | N,N'-bis(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose | The systematic names clearly indicate vastly different chemical scaffolds: a substituted aromatic amide versus an acetylated sugar. |
| Molecular Formula | C₁₄H₁₈I₃N₃O₆ | C₁₆H₂₂O₁₁ | The presence of iodine (I) and a higher nitrogen (N) count in Iopamidol-related compound A are key distinguishing features. |
| Molecular Weight | 705.02 g/mol | 390.34 g/mol | The significant mass difference is readily detectable by mass spectrometry. |
| Key Functional Groups | Aromatic amine, Amide, Hydroxyl, Iodine substituents | Ester (acetyl), Ether (cyclic) | The presence of an aromatic ring and iodine in one, and multiple acetyl groups in the other, will lead to distinct spectroscopic signatures. |
| Polarity | High | Moderate to Low | The numerous hydroxyl groups and the amide functionalities of Iopamidol-related compound A confer high polarity, while the acetyl groups in Penta-O-acetyl-D-glucose reduce its polarity compared to glucose. This difference is crucial for chromatographic separation. |
The Analytical Workflow: A Multi-pronged Approach for Unambiguous Identification
A robust identification strategy should not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. The proposed workflow is designed to provide a high degree of confidence in the identification of the analyte .
Caption: A logical workflow for the identification of an unknown sample, progressing from initial mass assessment to definitive structural elucidation and chromatographic confirmation.
Experimental Protocols & Data Interpretation
Mass Spectrometry (MS): The First Line of Inquiry
Expertise & Experience: Mass spectrometry provides a rapid and highly sensitive initial assessment based on the mass-to-charge ratio (m/z) of the ionized molecule. Given the substantial difference in molecular weights between our two target compounds, this technique offers a clear and immediate point of differentiation.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent. For Iopamidol-related compound A, a mixture of water and methanol (1:1) is appropriate. For Penta-O-acetyl-D-glucose, acetonitrile or methanol can be used.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is generally suitable for both compounds. Iopamidol-related compound A can be protonated at its amino group, while Penta-O-acetyl-D-glucose can form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions.[3]
-
Data Acquisition: Acquire the mass spectrum over a range that encompasses the expected molecular weights (e.g., m/z 100-1000).
Expected Results and Interpretation:
-
Iopamidol Related Compound A: A prominent peak should be observed at an m/z corresponding to the protonated molecule [M+H]⁺ at approximately 706.84. The presence of three iodine atoms will also generate a characteristic isotopic pattern.
-
Penta-O-acetyl-D-glucose: A major peak corresponding to the sodium adduct [M+Na]⁺ at approximately 413.11 should be observed.
Trustworthiness: The large mass difference and the unique isotopic signature of the tri-iodinated compound provide a high level of confidence in this initial identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. This allows for the definitive confirmation of the molecular structure. The ¹H and ¹³C NMR spectra of Iopamidol-related compound A and Penta-O-acetyl-D-glucose will be vastly different and serve as unique fingerprints.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent. For Iopamidol-related compound A, deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the compound's polarity and the presence of exchangeable protons. For Penta-O-acetyl-D-glucose, deuterated chloroform (CDCl₃) is appropriate.[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Expected Spectral Features:
Iopamidol Related Compound A (Predicted in DMSO-d₆):
-
¹H NMR:
-
Signals corresponding to the protons on the dihydroxypropyl side chains (multiplets in the range of 3.0-4.5 ppm).
-
A signal for the amino group protons (a broad singlet, the chemical shift of which will be concentration and temperature-dependent).
-
Signals for the amide protons (likely broad singlets in the downfield region, > 7.0 ppm).
-
No signals in the aromatic region due to full substitution of the benzene ring.
-
-
¹³C NMR:
-
Signals for the carbons of the dihydroxypropyl side chains (in the range of 50-75 ppm).
-
Signals for the carbons of the tri-iodinated benzene ring (in the range of 80-150 ppm). The carbons attached to iodine will be significantly shifted.
-
Signals for the amide carbonyl carbons (in the downfield region, > 160 ppm).
-
Penta-O-acetyl-D-glucose (in CDCl₃): [4][5]
-
¹H NMR:
-
Sharp singlets corresponding to the methyl protons of the five acetyl groups (in the range of 1.9-2.2 ppm).
-
Signals for the protons of the glucose ring (multiplets in the range of 3.5-5.5 ppm). The anomeric proton will be a distinct doublet at a downfield chemical shift.
-
-
¹³C NMR:
-
Signals for the methyl carbons of the acetyl groups (around 20-21 ppm).
-
Signals for the carbons of the glucose ring (in the range of 60-100 ppm).
-
Signals for the carbonyl carbons of the acetyl groups (in the range of 169-171 ppm).
-
Trustworthiness: The unique and complex patterns of chemical shifts and coupling constants in the NMR spectra provide an irrefutable confirmation of the molecular structure.
High-Performance Liquid Chromatography (HPLC): Orthogonal Confirmation and Purity Assessment
Expertise & Experience: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The significant difference in polarity between the two target compounds allows for their effective separation using an appropriate chromatographic method. This technique not only confirms the identity by retention time but also provides information about the purity of the sample.
Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale for HILIC: HILIC is an ideal technique for separating highly polar compounds that are poorly retained on traditional reversed-phase columns.[6][7][8][9][10] Iopamidol-related compound A, with its multiple hydroxyl and amide groups, is a prime candidate for HILIC. Penta-O-acetyl-D-glucose, being less polar, will have significantly less retention under HILIC conditions.
-
Instrumentation: An HPLC system equipped with a UV detector and a HILIC column (e.g., a silica-based column with amide or cyano functional groups).
-
Mobile Phase: A gradient of a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Initial Conditions: High organic content (e.g., 95% acetonitrile) to promote retention of the polar analyte.
-
Gradient: A decreasing gradient of the organic solvent to elute the compounds.
-
-
Detection: UV detection at a wavelength where Iopamidol-related compound A has significant absorbance (e.g., around 240-254 nm, due to the aromatic ring). Penta-O-acetyl-D-glucose lacks a strong chromophore and may not be easily detectable by UV unless at very low wavelengths and high concentrations. A universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used for its detection if necessary.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Chromatographic Behavior:
Caption: Expected elution profile in HILIC, with the less polar Penta-O-acetyl-D-glucose eluting earlier than the highly polar Iopamidol-related compound A.
-
Penta-O-acetyl-D-glucose: Expected to have very little retention and elute early in the chromatogram, likely near the void volume.
-
Iopamidol Related Compound A: Expected to be well-retained on the HILIC column and elute at a later retention time.
Trustworthiness: The significant difference in retention times on a HILIC column provides a strong, orthogonal confirmation of the identity established by MS and NMR. This method is also self-validating in that the elution order is predictable based on the known polarities of the compounds.
Conclusion: A Synthesis of Evidence
-
Mass Spectrometry provides a rapid, initial differentiation based on the large disparity in their molecular weights.
-
NMR Spectroscopy delivers an unequivocal confirmation of the molecular structure, serving as a definitive fingerprint for each compound.
-
High-Performance Liquid Chromatography , particularly utilizing the HILIC mode, offers an orthogonal confirmation of identity based on polarity and provides a means to assess sample purity.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and make informed decisions based on reliable and verifiable analytical data.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Guo, X., & Deming, T. J. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. ACS chemical biology, 12(1), 41–53. [Link]
-
Zhang, Y., Chen, L., & Feng, Y. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules (Basel, Switzerland), 23(10), 2569. [Link]
-
Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of mass spectrometry : JMS, 58(10), e4972. [Link]
-
Agilent Technologies. (2018). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Retrieved from [Link]
- Nováková, L., & Matysová, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 60(4), 159–169.
- Reddy, K. R., Reddy, E. V., Sunil, L., & Kumar, J. V. S. (2017). Large scale synthesis of high purity iopamidol. International Journal of Current Research, 9(8), 56463-56467.
-
PubChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]
-
Lippi, G., & Plebani, M. (2016). Interference of medical contrast media on laboratory testing. Biochemia medica, 26(1), 51–59. [Link]
-
Jayawardhane, P., Wijewardhane, D., & Herath, A. (2023). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. ResearchGate. [Link]
-
Thermo Fisher Scientific. (n.d.). Simple Separation and Detection Techniques for the Analysis of Carbohydrates. Retrieved from [Link]
-
Pinho, M., & Reis, C. A. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical reviews, 121(17), 10583–10626. [Link]
-
Reemtsma, T., & Gnirß, R. (2006). Rapid analysis of iodinated X-ray contrast media in secondary and tertiary treated wastewater by direct injection liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1112(1-2), 171–178. [Link]
-
Danell, A. S., & Danell, R. M. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1249–1256. [Link]
-
Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]
-
Perepelov, A. V., Senchenkova, S. N., Shashkov, A. S., & Knirel, Y. A. (2008). Complete H-1 and C-13 NMR chemical shift assignments of mono-, di-, and tisaccharides as basis for NMR chemical shift predictions of polysaccharides using the computer program CASPER. Carbohydrate research, 343(10-11), 1719–1731. [Link]
-
Nešměrák, K. (2021). Comparative study for analysis of carbohydrates in biological samples. Journal of pharmaceutical and biomedical analysis, 206, 114380. [Link]
- Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., & Al-Nasiri, R. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 2157-7609.
-
Thompson, J. S., & deMan, J. M. (1982). HPLC Method for the Analysis of Organic Acids, Sugars, and Ethanol in Cocoa Beans. Journal of Food Science, 47(4), 1183-1186. [Link]
-
Rossi, S., Battistini, L., & Gaggelli, E. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation research. Genetic toxicology and environmental mutagenesis, 893-894, 503720. [Link]
-
Harvey, D. J. (2005). Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 16(5), 647–661. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. Retrieved from [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica chimica acta, 627(1), 71–81. [Link]
-
Moricz, A. M., & Ott, P. G. (2010). Separation and Quantitative Determination of Carbohydrates in Microbial Submerged Cultures Using Different Planar Chromatography Techniques (HPTLC, AMD, OPLC). Journal of planar chromatography--modern TLC, 23(3), 178–183. [Link]
- Google Patents. (n.d.). RU2657238C2 - Process for preparation of iopamidol.
-
University of Texas Southwestern Medical Center. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]
-
Rossi, S., Battistini, L., & Gaggelli, E. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation research. Genetic toxicology and environmental mutagenesis, 893-894, 503720. [Link]
-
Chen, S. H., Lin, Y. C., & Liu, R. S. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 549-565. [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Macásek, F., & Híveš, J. (2007). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. Journal of radioanalytical and nuclear chemistry, 273(1), 161–169. [Link]
-
Tiainen, M., Maaheimo, H., Soininen, P., & Laatikainen, R. (2010). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic resonance in chemistry : MRC, 48(2), 117–122. [Link]
-
Wang, Y., Li, Y., & Zhu, Y. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 189, 321–328. [Link]
-
Royal Society of Chemistry. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]
-
Kaltashov, I. A., & Eyles, S. J. (2004). Mass spectrometry of peptides and proteins. Methods in enzymology, 383, 3–32. [Link]
-
MP Biomedicals. (n.d.). 5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide. Retrieved from [Link]
Sources
- 1. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 76801-93-9 [chemicalbook.com]
- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | CID 10395011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. longdom.org [longdom.org]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. welch-us.com [welch-us.com]
Methodological & Application
Application Note: Synthesis of Penta-O-acetyl Iopamidol from Iopamidol
[1]
Abstract & Scientific Context
Penta-O-acetyl Iopamidol is the fully esterified derivative of the non-ionic X-ray contrast agent Iopamidol. In drug development and quality control, this compound serves two critical functions:
-
Impurity Standard: It acts as a reference standard for potential esterified impurities formed during the manufacturing process or upon interaction with packaging materials.
-
Synthetic Intermediate: It represents a protected form of Iopamidol, utilized in the synthesis of further derivatized analogs.
This protocol details the per-O-acetylation of Iopamidol. Unlike the industrial synthesis of Iopamidol—which often builds the molecule stepwise from acetylated intermediates—this guide focuses on the direct chemical modification of the final API (Active Pharmaceutical Ingredient).
Mechanistic Principles
The reaction is a nucleophilic acyl substitution. Iopamidol contains five hydroxyl groups:
-
Two primary alcohols (on the serinol side chains).
-
Three secondary alcohols (two on the serinol side chains, one on the lactyl side chain).
While primary alcohols are kinetically more reactive, the use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst ensures the complete conversion of the sterically hindered secondary hydroxyls under mild conditions. Pyridine serves a dual role as the solvent and the proton scavenger (base).
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Iopamidol (API) | >99% Purity | Starting Material |
| Acetic Anhydride ( | ACS Reagent, | Acylating Agent |
| Pyridine | Anhydrous, | Solvent / Base |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Ethanol (Absolute) | ACS Grade | Recrystallization |
| HCl (1N) | Standard Solution | Neutralization/Wash |
Equipment
-
Round-bottom flask (100 mL or 250 mL) with magnetic stir bar.
-
Rotary Evaporator with vacuum pump.
-
Separatory funnel.
-
Vacuum filtration setup (Buchner funnel).
-
Inert gas line (Nitrogen or Argon) - Recommended but not strictly required due to reagent excess.
Experimental Protocol
Phase A: Reaction Setup
Safety Note: Perform all steps in a fume hood. Pyridine is toxic and has a noxious odor. Acetic anhydride is corrosive and lachrymatory.
-
Preparation: Dry the Iopamidol starting material in a vacuum oven at 50°C for 4 hours to remove residual moisture, which consumes reagents.
-
Dissolution: In a dry round-bottom flask, suspend Iopamidol (10.0 g, 12.8 mmol) in Pyridine (50 mL) . Stir at room temperature until a clear or slightly hazy solution is obtained.
-
Catalyst Addition: Add DMAP (0.15 g, 1.2 mmol, ~10 mol%) to the mixture.
-
Acetylation:
-
Cool the solution to 0°C (ice bath) to control the exotherm.
-
Dropwise, add Acetic Anhydride (12.0 mL, ~128 mmol, 10 equivalents) .
-
Note: 5 equivalents are stoichiometric; 10 equivalents ensure driving the reaction to completion.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Silica gel; Eluent: DCM/MeOH 9:1). The starting material (
) should disappear, and a non-polar spot ( ) should appear.
-
Phase B: Work-up and Isolation
-
Quenching: Cool the mixture back to 0°C. Slowly add Ice Water (150 mL) to the reaction flask.
-
Caution: Hydrolysis of excess acetic anhydride is exothermic.
-
-
Precipitation/Extraction:
-
Method A (Precipitation): Stir the aqueous mixture vigorously for 1 hour. The Penta-O-acetyl derivative is hydrophobic and often precipitates as a white gummy solid or powder. Filter, wash with water, and dry.[1][2]
-
Method B (Extraction - Preferred for Purity): If the product oils out, extract the aqueous mixture with Dichloromethane (
mL) .
-
-
Washing: Combine the organic layers and wash sequentially with:
-
1N HCl (
mL) – Critical Step: Removes Pyridine and DMAP as water-soluble salts. -
Saturated
( mL) – Removes acetic acid. -
Brine (50 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) to yield an off-white foam/solid.
Phase C: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white crystals and wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Target Yield: 85–95% Appearance: White crystalline powder.
Characterization Data
The acetylation results in a significant increase in molecular weight and a shift in solubility profile (Water Soluble
| Parameter | Iopamidol (Starting Material) | Penta-O-acetyl Iopamidol (Product) |
| Formula | ||
| MW | 777.09 g/mol | 987.27 g/mol |
| Solubility | Water, MeOH | DCM, DMSO, Acetone |
| IR Spectroscopy | Broad OH stretch (~3400 | Strong C=O[1] Ester stretch (~1740 |
Visual Workflows
Reaction Scheme
The following diagram illustrates the chemical transformation of Iopamidol to its per-acetylated derivative.
Caption: Chemical transformation of Iopamidol to Penta-O-acetyl Iopamidol via nucleophilic acyl substitution.
Process Workflow
This flowchart outlines the critical decision points and steps in the synthesis protocol.
Caption: Operational workflow for the synthesis, isolation, and purification of Penta-O-acetyl Iopamidol.
References
-
Bracco Imaging S.p.A. (2005). Process for the preparation of Iopamidol. US Patent Application 20050192465A1. Link
-
Dibra S.p.A. (2003). Process for the preparation of Iopamidol. European Patent EP1353899B1.[3] Link
-
Hanna, G. M., & Lau-Cam, C. A. (2001).[3][4] A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. Pharmazie, 56(2), 152-155.[4] Link
-
Villa, M., et al. (2000). Process for the preparation of Iopamidol. World Intellectual Property Organization WO2000050385A1. Link
Sources
- 1. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 2. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylation conditions for Penta-O-acetyl Iopamidol hydrolysis
Application Note: Optimized Deacetylation Conditions for Penta-O-acetyl Iopamidol Hydrolysis
Executive Summary
The conversion of Penta-O-acetyl Iopamidol (Intermediate V) to Iopamidol (API) is a critical deprotection step in the manufacturing of non-ionic X-ray contrast media. This process involves the hydrolysis of five ester (acetate) groups while preserving the integrity of three sensitive amide bonds and the chirality of the (S)-lactic acid moiety.
This guide details two validated protocols for deacetylation: a Calcium Hydroxide-Mediated Process (preferred for industrial robustness) and a pH-Controlled Sodium Hydroxide Process (preferred for kinetic control). It addresses the suppression of common impurities, specifically the "free amine" degradation products and enantiomeric impurities caused by racemization.
Reaction Mechanism & Critical Process Parameters (CPPs)
The reaction is a base-catalyzed saponification. The objective is to cleave five O-acetyl esters without hydrolyzing the N-alkyl amides.
Key Selectivity Challenge:
-
Target: Ester bond (
). -
Avoid: Amide bond (
). -
Risk: High pH (>12) or excessive temperature (>60°C) accelerates amide hydrolysis, leading to the formation of free aromatic amines (genotoxic impurities) and racemization of the chiral center.
Reaction Pathway Diagram
Caption: Stepwise hydrolysis pathway. Note that the final acetyl group removal is often rate-limiting due to steric hindrance.
Experimental Protocols
Protocol A: Calcium Hydroxide Mediated Hydrolysis (Robust)
Best for: Large-scale batches requiring high reproducibility and self-buffering capacity.
Rationale: Ca(OH)₂ has low water solubility (~1.7 g/L). As the reaction consumes hydroxide ions, more Ca(OH)₂ dissolves, maintaining a steady, moderate pH (~11-12) that minimizes amide hydrolysis risk.
Materials:
-
Penta-O-acetyl Iopamidol (Wet cake or dry solid)[1]
-
Calcium Hydroxide (Ca(OH)₂, reagent grade)
-
Solvent: Deionized Water
-
Quench: 2N Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Suspension: Suspend Penta-O-acetyl Iopamidol (1.0 eq) in Deionized Water (4.0 volumes relative to weight).
-
Reagent Addition: Add Ca(OH)₂ (3.0 - 3.5 eq) incrementally at 20-25°C.
-
Note: The mixture will be a slurry.
-
-
Reaction: Heat the suspension to 45°C ± 2°C .
-
Monitoring: Stir vigorously. Monitor by HPLC every 2 hours.
-
Endpoint: < 0.5% Mono-acetyl Iopamidol remaining. Typical time: 20-24 hours.
-
-
Quench: Cool to 20°C. Adjust pH to 5.5 - 6.5 using 2N HCl.
-
Caution: Avoid pH < 4.0 to prevent acid-catalyzed degradation.
-
-
Clarification: Filter off unreacted calcium salts/impurities if necessary.
-
Desalting (Critical): Pass the solution through a cation exchange resin (e.g., Amberlite IR-120, H+ form) followed by a weak anion exchanger (e.g., Amberlite IRA-67, free base) to remove Ca²⁺ and acetate ions.
Protocol B: pH-Stat Controlled NaOH Hydrolysis (Fast)
Best for: Kinetic studies or continuous flow setups.
Rationale: Uses NaOH for rapid reaction but requires active feedback control to prevent pH spikes.
Step-by-Step Procedure:
-
Dissolution: Dissolve Penta-O-acetyl Iopamidol in Water/Methanol (9:1 v/v) to improve initial solubility.
-
Setup: Equip reactor with a calibrated pH probe and an automated dosing pump containing 4N NaOH.
-
Reaction: Heat to 35°C . Set pH-stat controller to maintain pH 10.5 ± 0.2 .
-
Kinetics: Hydrolysis is significantly faster (4-6 hours).
-
Termination: When base consumption plateaus, quench immediately with 1N HCl to pH 6.0.
Purification & Workup Workflow
Post-hydrolysis, the removal of acetate salts and ionic species is mandatory before crystallization.
Caption: Downstream processing workflow to isolate Pharmaceutical Grade Iopamidol.[2]
Analytical Control Strategy
HPLC Method for Reaction Monitoring:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250mm, 5µm).
-
Mobile Phase A: Water (0.05% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B over 10 mins (Iopamidol elutes early due to polarity), ramp to 50% B to elute acetylated intermediates.
-
Detection: UV at 242 nm.
Comparison of Conditions:
| Parameter | Ca(OH)₂ Method | NaOH Method | Acidic (HCl/MeOH) |
| pH Profile | Self-buffered (~11) | Controlled (10.5) | Acidic (<1) |
| Time | 20-24 Hours | 4-6 Hours | 30+ Hours |
| Temp | 45°C | 35°C | Reflux |
| Impurity Risk | Low (Amide stable) | Medium (High risk if pH spikes) | High (Degradation/Racemization) |
| Yield | >93% | ~90% | Variable |
Troubleshooting
-
Problem: High levels of "Free Amine" impurity.
-
Cause: pH exceeded 12 or temperature >50°C.
-
Fix: Switch to Ca(OH)₂ method or lower pH setpoint to 10.0.
-
-
Problem: Incomplete Deacetylation (Mono-acetyl detected).
-
Cause: Reaction stopped too early; steric hindrance on final ester.
-
Fix: Extend hold time at 45°C; ensure adequate agitation.
-
-
Problem: Color formation (Yellowing).
-
Cause: Oxidation of liberated iodinated species.
-
Fix: Sparge water with Nitrogen prior to reaction; add EDTA (0.01%) as a chelator.
-
References
- Synthesis of Iopamidol and Preparation of Iopamidol Synthesis Intermediate. (CN103382160A). Google Patents.
- Process for the Preparation of Iopamidol. (US20160237026A1). Google Patents.
-
Process for the Preparation of Iopamidol. (EP1353899B1).[3] European Patent Office. Retrieved from
-
Optimized Alcoholytic Deacetylation of N-acetyl-blocked Polypeptides. Analytical Biochemistry. Retrieved from [Link]
- Synthetic Methods of Impurity A and Impurity B of Iopamidol. (CN105461581A). Google Patents.
Sources
- 1. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
- 2. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preparation of Penta-O-acetyl Iopamidol Reference Standard
Application Note & Protocol | ID: AN-IOP-05-AC
Abstract
This application note details the synthesis, purification, and characterization of Penta-O-acetyl Iopamidol , a critical reference standard used in the quality control of Iopamidol API. As a key intermediate in the synthesis of non-ionic contrast media, this fully acetylated derivative serves as a system suitability marker for monitoring deacylation efficiency and detecting process-related impurities (specifically unhydrolyzed intermediates).[1] This protocol utilizes a DMAP-catalyzed exhaustive acetylation workflow, designed for high yield and structural fidelity, followed by a self-validating characterization matrix to meet Pharmacopeial reference standard requirements.[1]
Introduction & Scientific Context
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent.[1] Its high water solubility is attributed to five hydroxyl groups located on its serinol side chains and the lactyl moiety.[1] During industrial synthesis, these hydroxyl groups are often protected as esters (acetates) to facilitate iodination and amide bond formation.[1]
Penta-O-acetyl Iopamidol (N,N'-Bis[2-acetoxy-1-(acetoxymethyl)ethyl]-5-[(2S)-2-acetoxypropanoylamino]-2,4,6-triiodoisophthalamide) represents the fully protected precursor.[1] Its presence in the final API indicates incomplete hydrolysis during the final deprotection step.[1]
Strategic Importance
-
Process Control: Acts as a marker for "under-hydrolyzed" species in the final alkaline hydrolysis step.[1]
-
Chromatographic Selectivity: Due to its high lipophilicity compared to Iopamidol, it elutes significantly later in Reverse Phase HPLC (RP-HPLC), serving as a critical resolution marker for gradient method development.[1]
Chemical Basis & Reaction Mechanism
The synthesis involves the exhaustive O-acylation of Iopamidol using acetic anhydride.[1] Given the steric bulk of the tri-iodinated benzene ring and the presence of secondary hydroxyls, a nucleophilic catalyst (DMAP) is required to ensure complete conversion of all five hydroxyl groups.[1]
-
Substrate: Iopamidol (
, MW: 777.09)[1] -
Reagent: Acetic Anhydride (
, excess) -
Catalyst: 4-Dimethylaminopyridine (DMAP)[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) is preferred over pyridine for easier workup and toxicity management.[1]
Reaction Scheme:
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role |
| Iopamidol API | >99.0% (USP/EP) | Starting Material |
| Acetic Anhydride | ACS Reagent (>98%) | Acylating Agent |
| 4-Dimethylaminopyridine (DMAP) | Synthesis Grade | Nucleophilic Catalyst |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Solvent |
| Isopropanol (IPA) | HPLC Grade | Crystallization Solvent |
| Ethanol (EtOH) | Absolute | Washing Solvent |
Synthesis Workflow (Step-by-Step)
Step 1: Solubilization
-
Charge a dry 3-neck round-bottom flask (equipped with a drying tube and magnetic stirrer) with 10.0 g of Iopamidol (12.8 mmol).
-
Add 40 mL of DMAc . Stir at room temperature until fully dissolved. Note: Iopamidol dissolves slowly; gentle warming (30°C) is permissible.[1]
Step 2: Acetylation
-
Add 0.16 g of DMAP (1.3 mmol, 0.1 eq) to the solution.
-
Add 12.0 mL of Acetic Anhydride (128 mmol, ~10 eq) dropwise via an addition funnel over 20 minutes.
-
Stir the reaction mixture at Room Temperature (20–25°C) for 12–16 hours.
Step 3: In-Process Control (IPC)
-
TLC Method: Silica Gel 60 F254.[1]
Step 4: Quenching & Isolation [1]
-
Cool the reaction mixture to 5°C.
-
Slowly pour the reaction mixture into 400 mL of ice-cold water under vigorous stirring. The Penta-O-acetyl derivative is hydrophobic and will precipitate as a white solid.[1]
-
Stir the suspension for 1 hour to ensure hydrolysis of excess acetic anhydride.
-
Filter the solid using a vacuum Buchner funnel.[1]
-
Wash the cake with 3 x 50 mL of cold water to remove residual DMAc and acetic acid.
Purification (Recrystallization)
To achieve Reference Standard grade purity (>99.5%), recrystallization is mandatory.[1]
-
Transfer the damp crude solid to a flask.
-
Add 100 mL of Isopropanol (IPA) .
-
Heat to reflux (approx. 82°C) until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 4 hours.
-
Filter the white crystalline solid.[1]
-
Dry in a vacuum oven at 50°C for 24 hours.
Visualization: Synthesis Logic
The following diagram illustrates the critical path for synthesis and isolation, highlighting decision nodes for quality assurance.
Caption: Figure 1. Synthesis and purification workflow for Penta-O-acetyl Iopamidol, including critical In-Process Control (IPC) checkpoints.
Analytical Qualification & Validation
To certify the material as a Reference Standard, the following data must be generated.
HPLC Purity Analysis
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: Water (0.1% Phosphoric Acid).[1]
-
Gradient: 5% B to 60% B over 30 mins. (Penta-acetyl Iopamidol is significantly more retained than Iopamidol).[1]
-
Detection: UV at 242 nm.[1]
-
Requirement: Purity > 99.5% (Area %).
NMR Characterization ( H-NMR, DMSO- )
The spectrum must show the disappearance of hydroxyl protons and the appearance of five distinct acetyl methyl signals.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.90 – 2.10 | Singlets (Cluster) | 15H | 5 x Acetyl |
| 1.50 | Doublet | 3H | Lactyl |
| 4.00 – 4.50 | Multiplets | ~10H | Methylene/Methine ( |
| 8.80 – 9.00 | Broad Singlets | 3H | Amide |
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).[1]
-
Expected Mass:
Visualization: Qualification Logic
This diagram outlines the decision tree for certifying the reference standard.
Caption: Figure 2. Analytical decision matrix for the qualification of the Reference Standard.
Storage and Stability
-
Storage: Store in amber glass vials at 2–8°C. Protect from moisture (esters are susceptible to hydrolysis).[1]
-
Handling: Material is non-hazardous but should be handled with standard PPE.[1]
References
-
Patsnap . Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Retrieved from [Link][1]
-
Google Patents . Process for the preparation of iopamidol - US7368101B2.[1] Retrieved from
-
Google Patents . Process for the preparation of iopamidol - EP1154986A1.[1] Retrieved from [1]
-
PubChem . Iopamidol Compound Summary. Retrieved from [Link][1]
-
Veeprho . Iopamidol Impurities and Related Compounds. Retrieved from [Link][1]
Sources
Application Note: Mobile Phase Selection for Penta-O-acetyl Iopamidol Separation
Abstract & Introduction
Penta-O-acetyl Iopamidol (often referred to as the "Pentaester") is the critical penultimate intermediate in the synthesis of Iopamidol , a widely used non-ionic iodinated contrast medium. The industrial synthesis typically involves the acetylation of a tetra-acetyl precursor followed by reaction with L-2-acetoxypropionyl chloride to form the Pentaester. This intermediate subsequently undergoes basic or acidic hydrolysis to yield the final Iopamidol product.
The Separation Challenge: Iopamidol is highly hydrophilic (logP ~ -2.4) due to its multiple hydroxyl groups. In contrast, Penta-O-acetyl Iopamidol is significantly more lipophilic due to the protection of these hydroxyls with acetyl groups. Standard isocratic methods designed for Iopamidol (often <5% organic modifier) will result in excessively long retention times or irreversible adsorption of the Pentaester. Conversely, methods designed for the Pentaester may elute Iopamidol in the void volume.
This guide details a Gradient Reverse-Phase HPLC (RP-HPLC) protocol designed to simultaneously resolve the polar Iopamidol product, the lipophilic Pentaester intermediate, and related acetylated impurities (e.g., Tetra-acetyl derivatives).
Physicochemical Context & Mobile Phase Logic
Solubility & Polarity Profiling
-
Iopamidol: High water solubility; elutes early on C18.
-
Penta-O-acetyl Iopamidol: Low water solubility; high solubility in Acetonitrile/Methanol; strong retention on C18.
Mobile Phase Selection Strategy
To achieve a robust separation, the mobile phase must address three critical factors:
-
Solvent Strength (Gradient Necessity):
-
Initial Phase: High aqueous content (95-98%) is required to retain and resolve Iopamidol from the solvent front and polar hydrolytic degradants.
-
Elution Phase:[1][2] A ramp to high organic content (50-80%) is mandatory to elute the hydrophobic Pentaester within a reasonable runtime (< 30 mins).
-
Selection: Acetonitrile (ACN) is preferred over Methanol. ACN provides sharper peaks for the lipophilic ester and lower backpressure during the high-organic gradient segment.
-
-
pH Control & Buffer Selection:
-
Stability Warning: The ester bonds in Penta-O-acetyl Iopamidol are susceptible to hydrolysis. Highly alkaline mobile phases (pH > 8) must be avoided to prevent on-column degradation.
-
Peak Shape: While Iopamidol is non-ionic, related impurities (e.g., free amines from incomplete acylation) can cause tailing. A slightly acidic pH suppresses silanol activity and amine ionization.
-
Selection: 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 4.0) . Phosphoric acid is preferred for UV transparency at low wavelengths (242 nm).
-
-
Detection:
-
Iodinated aromatics exhibit strong absorbance at 242 nm . This wavelength is selective and sensitive for the tri-iodinated benzene core common to both the product and the intermediate.
-
Experimental Protocol (Self-Validating System)
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 30°C (Controlled) |
| Injection Volume | 10 - 20 µL |
| Detection | UV @ 242 nm |
| Run Time | 35 Minutes |
Gradient Profile
This gradient is designed to "catch and release." It holds polar compounds initially, then rapidly ramps to elute the lipophilic ester.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event Description |
| 0.0 | 98 | 2 | Initial equilibration; Retention of Iopamidol. |
| 5.0 | 98 | 2 | Isocratic hold to resolve polar impurities. |
| 20.0 | 40 | 60 | Linear ramp to elute Penta-O-acetyl Iopamidol. |
| 25.0 | 10 | 90 | Wash step to remove highly lipophilic dimers. |
| 27.0 | 10 | 90 | Hold high organic. |
| 27.1 | 98 | 2 | Return to initial conditions. |
| 35.0 | 98 | 2 | Re-equilibration (Critical for reproducibility). |
Sample Preparation
-
Solvent: Dissolve samples in Water:Acetonitrile (50:50 v/v) .
-
Note: Pure water may not fully dissolve the Pentaester; pure ACN may cause peak distortion for Iopamidol.
-
-
Concentration: 0.5 mg/mL for impurity profiling; 0.1 mg/mL for reaction monitoring.
Visualizations & Mechanism
Synthesis & Separation Workflow
The following diagram illustrates the transformation from the Pentaester to Iopamidol and how the gradient separates these species based on polarity.
Caption: Figure 1: Reaction pathway and chromatographic correlation. The gradient shifts from aqueous (to elute Iopamidol) to organic (to elute the Pentaester).
System Suitability Decision Tree
Use this logic flow to troubleshoot method performance during validation.
Caption: Figure 2: Troubleshooting logic for method optimization.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Iopamidol Monograph 1115. (Defines standard impurities and limits for final API).
-
United States Pharmacopeia (USP) . Iopamidol Related Compounds. (Provides basis for C18/Water separation methods).
-
Anelli, P. L., et al. "Process for the preparation of Iopamidol." U.S. Patent 5,204,005.[4][5] (Describes the synthesis via pentaester and purification via resins/chromatography).
-
Villa, M., et al. "Process for the preparation of Iopamidol." U.S. Patent Application 2005/0192465. (Details the deacylation of the pentaester intermediate).
-
Wang, J., et al. (2018) . "Separation and purification of iopamidol using preparative high-performance liquid chromatography." ResearchGate.[6] (Discusses RP-HPLC behavior of Iopamidol).
Sources
- 1. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 2. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed view [crs.edqm.eu]
- 4. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 5. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Crystallization Solvents for Penta-O-acetyl Iopamidol Isolation
Executive Summary
This application note details the isolation and crystallization protocols for Penta-O-acetyl Iopamidol , a critical intermediate in the synthesis of the non-ionic X-ray contrast agent Iopamidol. While modern "one-pot" syntheses exist, the isolation of the penta-acetyl derivative is a strategic purification checkpoint. It allows for the rejection of unreacted side-chains and process solvents (e.g., DMAC) prior to the sensitive deprotection step.
The industry-standard protocol utilizes Isopropanol (IPA) as a dual-function crystallization solvent: acting as both an antisolvent for the product and a scavenger for excess acylating reagents. This guide provides a validated protocol for achieving >90% yield with high chromatographic purity.
Chemical Context & Strategic Rationale
The Role of Penta-O-acetyl Iopamidol
In the synthesis of Iopamidol, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)isophthalamide (often formed from serinol and ATIPA-Cl) is acylated with (S)-2-(acetyloxy)propanoyl chloride.[1] This reaction produces Penta-O-acetyl Iopamidol (also referred to as the pentaester).
Structure & Solubility Profile:
-
Core: Tri-iodinated aromatic ring (hydrophobic/heavy).[2][3]
-
Periphery: Five acetyl groups (lipophilic protection).
-
Solubility: Highly soluble in dipolar aprotic solvents (DMAC, DMF); sparingly soluble in lower alcohols (Isopropanol, Ethanol); insoluble in water.
Solvent Selection Logic: The Isopropanol Advantage
While water is a common antisolvent, it is suboptimal for this specific intermediate due to the risk of uncontrolled hydrolysis of the excess acid chloride, which generates localized acidity and heat.
Why Isopropanol (IPA)?
-
Solubility Differential: Penta-O-acetyl Iopamidol is soluble in the reaction solvent (DMAC) but precipitates readily upon IPA addition.
-
Chemical Scavenging: IPA reacts with residual (S)-2-(acetyloxy)propanoyl chloride to form isopropyl esters. These esters remain in the mother liquor, effectively "washing" the impurity away from the solid crystal lattice.
-
Process Safety: The reaction of acid chlorides with IPA is less exothermic than with water, allowing for better thermal control during the quench.
Detailed Protocol: Isolation via IPA Crystallization[1]
Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor with overhead stirring and temperature control.
-
Reagents:
-
Crude Reaction Mixture (Penta-O-acetyl Iopamidol in DMAC).
-
Solvent: Isopropanol (Anhydrous grade preferred).
-
Base (Optional): Tributylamine (for neutralization).[3]
-
Step-by-Step Methodology
Step 1: Reaction Conditioning Ensure the acylation reaction in Dimethylacetamide (DMAC) is complete via HPLC. The mixture should be at 20–25°C .
-
Checkpoint: Unreacted amine precursor should be < 0.5%.
Step 2: Controlled Quench & Crystallization Slowly charge Isopropanol to the reaction vessel.
-
Ratio: 1.0 to 1.5 volumes of IPA per volume of DMAC reaction mass.
-
Rate: Add over 60–90 minutes.
-
Temperature: Maintain internal temperature < 30°C. Exotherm is expected.
-
Mechanism:[4][5][6][7][8][9][10] The IPA consumes excess acid chloride and lowers the solvent power of the matrix, initiating nucleation.
Step 3: Neutralization (Optional but Recommended) If the process generates significant HCl, add Tributylamine or a similar organic base to neutralize the slurry to pH 4–6 (measured in 1:10 aqueous dilution). This prevents acid-catalyzed degradation during filtration.
Step 4: Aging Cool the slurry to 0–5°C and stir for 2–4 hours. This Ostwald ripening period ensures uniform crystal growth and minimizes occlusion of the mother liquor.
Step 5: Filtration and Wash Filter the white crystalline solid.
-
Wash 1: Cold Isopropanol (displacement wash).
-
Wash 2: Isopropanol (slurry wash if purity is critical).
-
Target: The mother liquor (containing DMAC and isopropyl ester impurities) is discarded.
Step 6: Drying Dry under vacuum at 50–60°C .
-
Caution: Do not exceed 70°C to avoid thermal deacetylation or color formation.
Process Visualization (Graphviz)
The following diagram illustrates the critical decision nodes and mass flow in the isolation process.
Figure 1: Workflow for the isolation of Penta-O-acetyl Iopamidol showing impurity rejection pathways.
Performance Metrics & Validation
The following table summarizes expected performance data based on field applications of this protocol.
| Parameter | Specification / Limit | Rationale |
| Yield | 88% – 92% | Loss primarily due to solubility in DMAC/IPA mix. |
| HPLC Purity | > 98.5% (Area %) | High rejection of polar impurities. |
| DMAC Content | < 0.5% w/w | Critical to remove before hydrolysis to avoid solvent carryover. |
| Appearance | White to off-white crystalline powder | Color indicates thermal degradation or iodine liberation. |
Troubleshooting Guide
-
Low Yield: Check water content in IPA. Excess water can increase solubility of the acetylated intermediate or cause premature hydrolysis.
-
Slow Filtration: Crystal size is too small. Increase the aging time at the nucleation temperature (25°C) before cooling to 0°C.
-
High Impurity (Side-chains): Increase the IPA wash volume. The side-chain esters are highly soluble in IPA.
References
-
Process for the preparation of iopamidol. US Patent 6,875,887. Describes the synthesis of the tetraacetyl-diamide and subsequent conversion to the pentaester, followed by isolation.
-
Process for the preparation of iopamidol. US Patent Application 2005/0192465. Details the specific use of Isopropanol (IPA) to quench the reaction and isolate Penta-acetyl Iopamidol with ~90% yield.
-
Process for the preparation of iopamidol. EP Patent 1 353 899. Discusses the deacylation of the penta-acetyl derivative and the importance of intermediate purity.
Sources
- 1. US7282607B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 2. US6875887B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. US20020022746A1 - Method for the crystallization of iopamidol - Google Patents [patents.google.com]
- 5. EP1129069B1 - Method for the crystallization of iopamidol - Google Patents [patents.google.com]
- 6. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 7. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 10. EP1353899B1 - A process for the preparation of iopamidol - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Acid-Catalyzed Hydrolysis of Penta-O-acetyl Iopamidol
Introduction: The Significance of Iopamidol and the Role of Hydrolytic Deprotection
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent crucial for various diagnostic imaging procedures, including angiography and computed tomography (CT) scans.[1] Its high water solubility and low toxicity profile make it a preferred choice in clinical settings.[2] The synthesis of high-purity Iopamidol often involves the use of protecting groups to mask reactive hydroxyl functionalities during intermediate synthetic steps. Acetyl groups are commonly employed for this purpose, leading to the formation of Penta-O-acetyl Iopamidol. The final and critical step in the synthesis is the quantitative removal of these acetyl groups to yield the active pharmaceutical ingredient (API).
This application note provides a detailed, validated protocol for the acid-catalyzed hydrolysis of Penta-O-acetyl Iopamidol. We will delve into the mechanistic underpinnings of this deprotection strategy, offer a step-by-step experimental guide, and discuss methods for reaction monitoring and purification of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of Iopamidol and related compounds.
Underlying Principles: The Mechanism of Acid-Catalyzed Ester Hydrolysis
The deprotection of Penta-O-acetyl Iopamidol is achieved through acid-catalyzed hydrolysis, a fundamental reaction in organic chemistry. The reaction proceeds via a transesterification mechanism when carried out in an alcoholic solvent like methanol with an acid catalyst.[1] The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of an acetyl group by the acid catalyst (e.g., H₃O⁺ or protonated methanol). This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the original ethoxy oxygen atoms.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid and regenerating the protonated hydroxyl group on the Iopamidol backbone.
-
Deprotonation: The protonated hydroxyl group is deprotonated, yielding the free hydroxyl group and regenerating the acid catalyst.
This process is repeated for all five acetyl groups, ultimately yielding Iopamidol. The use of a catalytic amount of acid is sufficient to drive the reaction to completion.[1]
Experimental Protocol: From Acetylated Precursor to Pure Iopamidol
This section details the complete workflow for the acid-catalyzed hydrolysis of Penta-O-acetyl Iopamidol, including reagent preparation, the hydrolysis reaction, and product purification.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| Penta-O-acetyl Iopamidol | ≥98% purity | Synthesized in-house or custom synthesis |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetyl Chloride (AcCl) | Reagent grade, ≥98% | Sigma-Aldrich |
| Acid Scavenging Resin | e.g., Amberlite® IRA-67 | DuPont |
| Ethanol (EtOH) | 200 proof, absolute | Pharmco-Aaper |
| Acetonitrile (ACN) | HPLC grade, ≥99.9% | Fisher Scientific |
| Silica Gel 60 F254 TLC Plates | Merck | |
| Deuterium Oxide (D₂O) | for NMR analysis | Cambridge Isotope Laboratories |
Workflow Diagram
Caption: Experimental workflow for the acid-catalyzed hydrolysis of Penta-O-acetyl Iopamidol.
Step-by-Step Methodology
1. Preparation of Catalytic Methanolic HCl (ca. 1.25 M)
-
Caution: This procedure should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water.
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 100 mL of anhydrous methanol.
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride (9.1 mL, 0.128 mol) dropwise to the cold methanol with stirring.[3]
-
After the addition is complete, allow the solution to warm to room temperature. This solution is now ready for use as the acid catalyst.
2. Acid-Catalyzed Hydrolysis
-
In a separate round-bottom flask, dissolve Penta-O-acetyl Iopamidol (e.g., 10 g, 10.1 mmol) in anhydrous methanol (100 mL).
-
To this solution, add a catalytic amount of the prepared methanolic HCl solution (e.g., 5-10 mol% relative to the acetyl groups).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 50-60°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours (see Section on Reaction Monitoring). The reaction is typically complete within 4-8 hours.
3. Reaction Work-up
-
Once the reaction is complete as indicated by TLC, cool the reaction mixture to room temperature.
-
Add an acid scavenging resin (e.g., Amberlite® IRA-67, approximately 2-3 times the molar amount of HCl used) to the reaction mixture and stir for 1-2 hours to neutralize the acid catalyst.[1]
-
Filter the mixture to remove the resin, and wash the resin with a small amount of methanol.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Iopamidol.
4. Purification by Recrystallization
-
The crude Iopamidol can be purified by recrystallization from ethanol or a mixture of acetonitrile and ethanol.[1]
-
Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified Iopamidol crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Reaction Monitoring and Product Characterization
Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Procedure:
-
Dissolve a small amount of Penta-O-acetyl Iopamidol (starting material) in a suitable solvent (e.g., dichloromethane) to use as a reference.
-
At regular intervals, take a small aliquot from the reaction mixture and spot it on the TLC plate alongside the starting material reference.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: The starting material, being less polar, will have a higher Rf value. As the reaction progresses, a new, more polar spot corresponding to Iopamidol (lower Rf value) will appear and intensify, while the starting material spot will diminish. The reaction is considered complete when the starting material spot is no longer visible.
Characterization of Iopamidol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and the absence of acetyl groups. The disappearance of the characteristic acetyl proton signals (around 2 ppm in ¹H NMR) and carbonyl carbon signals (around 170 ppm in ¹³C NMR) confirms complete hydrolysis.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final Iopamidol product. A suitable reversed-phase method can be developed to separate Iopamidol from any remaining starting material or by-products.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Iopamidol.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating through rigorous in-process monitoring and final product characterization. The clear separation of starting material and product on TLC provides a reliable method for determining the reaction endpoint. Subsequent analysis by NMR, HPLC, and MS serves to unequivocally confirm the identity and purity of the synthesized Iopamidol, ensuring the integrity of the final product. The use of an acid scavenging resin for neutralization is a clean and efficient method that simplifies the work-up procedure and avoids the formation of inorganic salts that would need to be removed in subsequent steps.[1]
Conclusion
This application note provides a comprehensive and reliable protocol for the acid-catalyzed hydrolysis of Penta-O-acetyl Iopamidol to produce high-purity Iopamidol. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers and drug development professionals can confidently and efficiently perform this crucial deprotection step in the synthesis of this important diagnostic imaging agent.
References
- Kesamreddy, R. R., Reddy, E. V., Sunil, L., & Kumar, J. V. S. (n.d.). Large scale synthesis of high purity iopamidol.
- PUCCI, D., & FELDER, E. (2000).
- Iopamidol. (n.d.). PubChem.
- Iopamidol API. (n.d.). Midas Pharma.
- How to quickly prepare HCl gas in a synthesis laboratory? (2025, July 4). SINOCHEM.
- Preparation and Standardization of 0.5 M Methanolic Hydrochloric Acid. (2010, September 24). Pharmaguideline.
- How could I prepare acidified methanol solution? (2015, May 18). ResearchGate.
- Methanolic HCl, 0.5N and 3N. (n.d.). Sigma-Aldrich.
- A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. (2018). PubMed.
- Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. (n.d.). ResearchGate.
- Hanna, G. A. (1990). A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 969–973.
- Nicholson, J. K., & Wilson, I. D. (1995). NMR and HPLC-NMR spectroscopic studies of futile deacetylation in paracetamol metabolites in rat and man. Drug Metabolism and Disposition, 23(7), 732–736.
-
Midas Pharma. (n.d.). Iopamidol API. Retrieved from [Link]
- Hanna, G. A. (1990). A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 969-73.
-
How could I prepare acidified methanol solution? (2015, May 18). ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting incomplete deacetylation of Penta-O-acetyl Iopamidol
This guide functions as a specialized technical support center for the deprotection of Penta-O-acetyl Iopamidol . It is designed for process chemists and analytical scientists encountering stalling kinetics or impurity formation during the final synthetic steps of Iopamidol.
Subject: Troubleshooting Incomplete Deacetylation & Impurity Control Document ID: IOP-TR-05-AC Role: Senior Application Scientist Status: Active
Executive Summary: The Deacetylation Challenge
In the synthesis of Iopamidol, the Penta-O-acetyl intermediate (containing five ester protecting groups) represents a critical purification checkpoint. While per-acetylation increases lipophilicity to aid in removing ionic salts, the subsequent deacetylation (global deprotection) presents a thermodynamic and kinetic paradox:
-
Solubility Mismatch: Penta-O-acetyl Iopamidol is highly hydrophobic, while the product (Iopamidol) is highly hydrophilic. This creates significant mass transfer resistance in aqueous media.
-
Selectivity Window: You must hydrolyze five ester bonds without cleaving the three amide bridges that hold the triiodobenzene core together.
-
Risk: High pH (>12.5) or high temperature (>50°C) triggers amide hydrolysis, forming Impurity A (free amine/acid degradation products) which are difficult to separate.
-
Visualizing the Failure Modes
The following diagram illustrates the kinetic pathway and where the process typically fails (stalls or degrades).
Figure 1: Reaction pathway showing the narrow operating window between incomplete reaction (kinetic stall) and product degradation (thermodynamic instability).
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalling (Incomplete Deacetylation)
Q1: HPLC shows persistent peaks for tri- and di-acetylated intermediates even after 4 hours. Adding more NaOH isn't helping. Why?
Diagnosis: This is likely a Phase Transfer Limitation , not a stoichiometry issue.
-
The Mechanism: Penta-O-acetyl Iopamidol is insoluble in pure water. If you are using an aqueous base (e.g., 2N NaOH) without sufficient organic co-solvent, the base cannot access the hydrophobic ester sites buried in the oily droplets of the starting material.
-
The Fix:
-
Ensure the solvent system is at least 3:1 Methanol:Water (or Ethanol:Water). The starting material must be fully dissolved before base addition.
-
Switch to Zemplén conditions (catalytic Sodium Methoxide in anhydrous Methanol) if water solubility is the primary blocker. This proceeds via transesterification rather than direct hydrolysis and is often faster for per-acetylated sugars/polyols.
-
Q2: My reaction starts fast but slows down significantly at the mono-acetyl stage. How do I drive it to completion?
Diagnosis: pH Drift .
-
The Mechanism: The hydrolysis of 5 ester groups releases 5 equivalents of acetic acid. This rapidly neutralizes your base, dropping the pH below the threshold required for the final, more sterically hindered esters (often the secondary alcohols on the serinol side chains).
-
The Fix:
-
pH-Stat Titration: Do not add base in a single bolus. Use a dosing pump to maintain the pH strictly between 10.5 and 11.5 .
-
Temperature Bump: Once the tetra- and tri-acetates are gone (verified by HPLC), gently raise the temperature to 35-40°C for 30 minutes to cleave the final stubborn ester. Do not exceed 45°C.
-
Category B: Impurity Formation[1][2]
Q3: I am seeing a new impurity eluting before Iopamidol (RRT < 0.8). What is it?
Diagnosis: Amide Hydrolysis (Degradation) .
-
The Mechanism: You have cleaved the amide bond linking the serinol chain to the triiodobenzene core. This is irreversible. It occurs when local hydroxide concentration is too high (hot spots during base addition) or temperature is uncontrolled.
-
The Fix:
-
Reduce Base Strength: Switch from NaOH to a milder base like Calcium Hydroxide (Ca(OH)₂) . The low solubility of lime provides a "buffered" release of hydroxide, naturally capping the pH.
-
Resin Method: Use a strong basic anion exchange resin (e.g., Amberlite IRA-400 in OH- form). This immobilizes the hydroxide, preventing high local concentrations in the liquid phase.
-
Validated Experimental Protocols
Protocol A: Controlled Aqueous Hydrolysis (Standard)
Best for: Scaling up when pH monitoring equipment is available.
-
Dissolution: Dissolve 100g Penta-O-acetyl Iopamidol in 400 mL Methanol .
-
Temperature: Cool solution to 15–20°C.
-
Base Addition: Add 2N NaOH dropwise.
-
Critical: Monitor pH continuously. Maintain pH 10.5 – 11.2 .
-
Stoichiometry: You need slightly more than 5.0 equivalents (approx. 5.2 – 5.5 eq) to account for the acetic acid neutralization.
-
-
Monitoring: Check HPLC every 30 mins.
-
Quench: Once deacetylation is >99.5%, quench immediately by adding Acetic Acid or HCl to adjust pH to 6.5–7.0.
-
Solvent Swap: Distill off methanol under vacuum and replace with water for desalting (nanofiltration or ion exchange).
Protocol B: Catalytic Transesterification (Zemplén)
Best for: High purity requirements and avoiding amide hydrolysis.
-
Dissolution: Dissolve starting material in Anhydrous Methanol (10 mL/g).
-
Catalyst: Add 0.1 – 0.2 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH).
-
Reaction: Stir at Room Temperature (20–25°C).
-
Completion: Reaction is usually complete in 2–4 hours.
-
Workup: Neutralize with acidic resin (e.g., Amberlite IR-120 H+ form) to remove sodium ions without adding salts. Filter resin and concentrate.[4]
Analytical Validation (HPLC)
To confirm success, you must distinguish between the "Stubborn Mono-acetate" and the target molecule.
| Compound | Relative Retention Time (RRT)* | Characteristic |
| Amide Hydrolysis Impurity | ~0.75 - 0.85 | More polar than Iopamidol. |
| Iopamidol (Target) | 1.00 | Main peak. |
| Mono-O-acetyl Iopamidol | ~1.2 - 1.3 | Common "stalling" impurity. |
| Di/Tri-O-acetyl Iopamidol | > 1.5 | Indicates poor solubility/mixing. |
| Penta-O-acetyl Iopamidol | > 2.5 | Very hydrophobic; late eluter. |
Note: RRT values are approximate for a standard C18 column using Water/Methanol gradient.
Decision Logic Diagram
Use this flowchart to make real-time decisions during the experiment.
Figure 2: Operational decision tree for in-process control.
References
-
Process for the preparation of Iopamidol. US Patent 5,362,905.[2] Bracco International B.V. (Describes the base hydrolysis conditions and purification of Iopamidol).
-
Separation and purification of iopamidol using preparative high-performance liquid chromatography. Journal of Separation Science. (Detailed HPLC methods for distinguishing acetylated impurities).
-
De-O-acetylation using sodium methoxide (Zemplén conditions). Glycoscience Protocols (GlycoPODv2). (Standard mechanism for transesterification of polyols).
-
Process for the preparation of Iopamidol. US Patent 5,689,002. (Discusses alternative deprotection strategies to minimize amide hydrolysis).
Sources
- 1. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 3. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]
- 4. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 5. US20160237026A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield in Penta-O-acetyl Iopamidol Synthesis
Welcome to the technical support center for the synthesis of Penta-O-acetyl Iopamidol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your product yield and purity.
Introduction to the Synthesis
The synthesis of Penta-O-acetyl Iopamidol is a critical intermediate step in the production of the non-ionic X-ray contrast agent, Iopamidol. The process involves the acetylation of the five hydroxyl groups of the Iopamidol precursor, typically 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide. This peracetylation serves to protect these reactive hydroxyl groups, preventing them from interfering with the subsequent selective acylation of the aromatic amine. Achieving a high yield of the pure penta-acetylated product is paramount for the overall efficiency and purity of the final Iopamidol active pharmaceutical ingredient (API).
This guide will delve into the common challenges encountered during this synthesis, providing a logical, cause-and-effect framework for troubleshooting and optimization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Penta-O-acetyl Iopamidol, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion to Penta-O-acetyl Iopamidol | 1. Inactive Acetylating Agent: Acetic anhydride can hydrolyze over time if exposed to moisture. 2. Insufficient Catalyst Activity: The 4-(dimethylamino)pyridine (DMAP) catalyst may be of poor quality or used in insufficient amounts. 3. Presence of Water in the Reaction: Residual water in the starting material or solvent will consume the acetic anhydride and deactivate the catalyst.[1] 4. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use Fresh/Anhydrous Acetic Anhydride: Always use freshly opened or properly stored acetic anhydride. Consider distilling it prior to use for critical applications. 2. Verify Catalyst Quality and Stoichiometry: Use a high-purity grade of DMAP. While catalytic, its loading is crucial. A typical starting point is 0.01 to 0.1 molar equivalents relative to the Iopamidol precursor.[2] 3. Ensure Anhydrous Conditions: Dry the starting material and solvents thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture ingress. 4. Optimize Temperature: While the initial addition of reagents may be done at a lower temperature to control exotherms, the reaction typically requires heating to proceed to completion. A temperature range of 30-60°C is often effective.[3] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time. |
| Incomplete Acetylation (Mixture of Partially Acetylated Intermediates) | 1. Insufficient Acetic Anhydride: The molar ratio of acetic anhydride to the starting material may be too low to acetylate all five hydroxyl groups. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Steric Hindrance: Some hydroxyl groups may be sterically hindered, requiring more forcing conditions for complete acetylation.[4] 4. Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized areas of low reagent concentration. | 1. Increase Molar Ratio of Acetic Anhydride: Use a significant excess of acetic anhydride, for example, 5-10 molar equivalents per mole of the starting material, to drive the reaction to completion.[2] 2. Extend Reaction Time: Monitor the reaction progress using a suitable analytical method like HPLC. Continue the reaction until no further consumption of the starting material or partially acetylated intermediates is observed. 3. Increase Catalyst Loading or Temperature: A higher catalyst loading or an increase in the reaction temperature can help overcome the activation energy barrier for the acetylation of sterically hindered hydroxyls. 4. Ensure Efficient Stirring: Use appropriate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents. |
| Formation of Impurities and Side Products | 1. Reaction with the Aromatic Amine: The primary aromatic amine can compete with the hydroxyl groups for acylation by acetic anhydride, leading to N-acetylation. 2. Degradation of the Product: Prolonged exposure to high temperatures or acidic/basic conditions during workup can lead to the degradation of the desired product. 3. Impurities in (S)-2-acetoxypropionyl chloride: The subsequent acylation step's reagent can sometimes be a source of impurities if not of high purity.[5] | 1. Optimize Reaction Conditions for O-acylation: The acetylation of hydroxyls with acetic anhydride and DMAP is generally much faster than the acylation of the aromatic amine under these conditions. Keeping the temperature moderate and the reaction time to the minimum required for complete O-acetylation can help minimize N-acetylation. 2. Careful Work-up: Quench the reaction carefully, avoiding excessively high or low pH. Penta-O-acetyl Iopamidol can be sensitive to hydrolysis. A rapid work-up at controlled temperatures is recommended. 3. Use High-Purity Reagents: Ensure the purity of all starting materials, including the chiral acylating agent for the subsequent step, as impurities can carry through the synthesis. |
| Difficulties in Product Isolation and Purification | 1. Product is an Oil or Gummy Solid: This can be due to the presence of residual solvent or impurities that inhibit crystallization. 2. Co-precipitation of Impurities: Partially acetylated products or other side products may co-precipitate with the desired product. 3. Removal of DMAP: DMAP can be challenging to remove from the final product due to its basic nature. | 1. Thorough Drying and Solvent Selection for Crystallization: Ensure all reaction solvents are removed under vacuum. For recrystallization, consider solvent systems like ethanol, or mixtures of a good solvent (e.g., acetone, ethyl acetate) and an anti-solvent (e.g., n-hexane).[6] 2. Optimize Crystallization Conditions: Employ slow cooling and seeding with a small crystal of the pure product to encourage the formation of well-defined crystals and improve purity. 3. Acidic Wash: During the work-up, washing the organic phase with a dilute acid solution (e.g., 1M HCl or aqueous ammonium chloride) will protonate the DMAP, rendering it water-soluble and allowing for its removal in the aqueous phase.[7] Be cautious if your product is acid-sensitive. |
Experimental Workflow for Penta-O-acetyl Iopamidol Synthesis
The following diagram outlines a typical workflow for the synthesis and purification of Penta-O-acetyl Iopamidol.
Caption: A typical workflow for the synthesis and purification of Penta-O-acetyl Iopamidol.
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-(dimethylamino)pyridine (DMAP) in the acetylation reaction?
A1: DMAP is a highly efficient nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, significantly accelerating the rate of O-acetylation of the sterically hindered hydroxyl groups on the Iopamidol precursor.[4][8] The reaction is first-order with respect to DMAP, highlighting its catalytic role.[8]
Caption: The catalytic cycle of DMAP in the acetylation of an alcohol.
Q2: How can I monitor the progress of the reaction to avoid incomplete acetylation?
A2: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. However, for more accurate monitoring, High-Performance Liquid Chromatography (HPLC) is the recommended method.[9] An HPLC method can be developed to separate the starting material, the fully acetylated product, and any partially acetylated intermediates. The reaction should be considered complete when the peaks corresponding to the starting material and intermediates are no longer detectable.
Q3: My final product has a low melting point and appears oily. What could be the cause?
A3: An oily product or a product with a broad, low melting point is indicative of impurities. The most common culprits are residual solvents or the presence of partially acetylated byproducts. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvent from the reaction or recrystallization. If the problem persists, the product likely needs to be purified further, for instance, by another recrystallization or by column chromatography.
Q4: Is it possible to selectively N-acylate the aromatic amine before O-acetylating the hydroxyl groups?
A4: While theoretically possible, the hydroxyl groups of the serinol side chains are generally more nucleophilic and reactive towards acylation with agents like (S)-2-acetoxypropionyl chloride than the aromatic amine. Attempting to N-acylate first would likely result in a mixture of N-acylated and O-acylated products, leading to a lower yield of the desired intermediate and a more complex purification process. The standard and more efficient synthetic route involves protecting the hydroxyl groups first via peracetylation, followed by the selective N-acylation.
Q5: What is the importance of using (S)-2-acetoxypropionyl chloride of high optical purity in the subsequent step?
A5: The use of (S)-2-acetoxypropionyl chloride with high enantiomeric excess is critical for producing the correct stereoisomer of Iopamidol. The presence of the (R)-isomer will lead to the formation of the corresponding diastereomeric impurity in the final Iopamidol product. This can affect the drug's safety and efficacy profile and is strictly controlled by pharmacopeial standards.[5] Therefore, it is crucial to use a chiral acylating agent of the highest possible purity.
References
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Skaff, H., & J. K. V. (2004). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). The Journal of Organic Chemistry, 69(24), 8324–8333. [Link]
-
Fischer, C. B., Xu, S., & Zipse, H. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779–5784. [Link]
-
Ishihara, K., Nakayama, M., & Ohara, S. (2002). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 124(48), 14490–14491. [Link]
-
ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture?. [Link]
- Google Patents. (2000).
- Google Patents. (1972).
- Google Patents. (2005).
- Google Patents. (2013).
-
Organic Chemistry Portal. (2001). Ester synthesis by acylation. [Link]
-
S. V. (2009). Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts. The Journal of Organic Chemistry, 74(18), 7074–7082. [Link]
- Google Patents. (2018).
- De Somer, T., et al. (2025). Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis. ACS Sustainable Chemistry & Engineering.
-
European Patent Office. (2024). PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS. [Link]
- Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- Heller, S. T., et al. (2016). Chemoselective Acylation of Nucleosides.
- Martin, B. R., & Cravatt, B. F. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 263–281.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Mocci, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 858560.
- enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol. (2024). ChemRxiv.
-
ResearchGate. (2016). 1: The reaction scheme for the Iopamidol synthesis. [Link]
- Kim, S., et al. (2023). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega, 8(38), 34898–34905.
- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.
-
LookChem. (n.d.). CAS No.36394-75-9,(S)-(-)-2-ACETOXYPROPIONYL CHLORIDE Suppliers. [Link]
- Rodríguez, J. F., et al. (2014). Purification by Liquid Extraction of Recovered Polyols. Industrial & Engineering Chemistry Research, 53(38), 14671–14677.
- Google Patents. (2018).
- Varma, R. S. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
-
Royal Society of Chemistry. (2016). Revised Chem Comm RHPLC SIFinalRev. [Link]
- Google Patents. (2017). Method for the preparation of (s)
Sources
- 1. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 2. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
Technical Support Center: Resolving HPLC Peak Tailing for Penta-O-acetyl Iopamidol
Welcome to the technical support guide for the chromatographic analysis of Penta-O-acetyl Iopamidol. This document is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during High-Performance Liquid Chromatography (HPLC) analysis. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic, field-proven approach to diagnose and resolve it.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a form of peak asymmetry where the latter half of a chromatographic peak, after the apex, is broader than the front half.[1] In an ideal separation, a peak exhibits a symmetrical, Gaussian shape. Tailing indicates the presence of more than one retention mechanism, often an undesirable secondary interaction that slows the elution of a fraction of the analyte molecules.[2][3]
This distortion is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak. Regulatory bodies and most analytical methods consider a tailing factor greater than 1.5 to be significant, while a value above 2.0 is often unacceptable for quantitative analysis as it compromises peak integration accuracy and resolution from nearby peaks.[4]
| Metric | Calculation (at 5% peak height) | Ideal Value | Tailing |
| USP Tailing Factor (Tf) | T = W₅ / (2 * f) | 1.0 | > 1.2 |
| Asymmetry Factor (As) | As = B / A (at 10% peak height) | 1.0 | > 1.2 |
Where W₅ is the peak width at 5% height, f is the distance from the leading edge to the peak maximum, B is the distance from the peak center to the trailing edge, and A is the distance from the leading edge to the peak center.
Q2: Why is Penta-O-acetyl Iopamidol prone to peak tailing?
Penta-O-acetyl Iopamidol is the fully acetylated derivative of Iopamidol, a non-ionic, tri-iodinated contrast agent.[5][6] While acetylation significantly reduces the molecule's polarity by capping the five hydroxyl groups, the core structure retains several amide (-CONH-) functionalities. These groups, along with the acetyl carbonyls, create multiple sites for potential secondary interactions within the HPLC column.
The primary causes of peak tailing for this compound are not the classic basic-analyte interactions but are more nuanced:
-
Secondary Silanol Interactions : Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and highly polar.[1][7] The amide groups of Penta-O-acetyl Iopamidol can engage in hydrogen bonding with these active sites, creating a secondary retention mechanism that leads to tailing.[7]
-
Chelation with Metal Contaminants : The silica matrix of stationary phases can contain trace metal impurities (e.g., iron, aluminum).[1][8] Molecules with multiple carbonyl groups, like Penta-O-acetyl Iopamidol, can act as chelating agents, binding to these metal ions. This strong interaction can significantly delay the elution of a portion of the analyte, causing severe peak tailing.[8]
The diagram below illustrates these competing retention mechanisms.
Caption: Desired vs. undesired interactions leading to peak shape distortion.
Systematic Troubleshooting Guide
Peak tailing issues can stem from the HPLC system (hardware) or the method's chemistry. A logical, step-by-step approach is crucial for efficient troubleshooting.
Q3: How do I determine if the problem is with my HPLC system or the separation chemistry?
A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene, naphthalene) using your current method.
-
If all peaks, including the test compound, are tailing : The issue is likely related to the HPLC system hardware or column integrity.[9] Proceed to the System & Column Troubleshooting section.
-
If only the Penta-O-acetyl Iopamidol peak is tailing : The problem is chemical in nature, related to secondary interactions between your analyte and the stationary phase. Proceed to the Chemical & Method Troubleshooting section.
The following workflow provides a visual guide to the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Part 1: System & Column Troubleshooting
Q4: Could extra-column dead volume be the cause?
Yes. Dead volume in the flow path between the injector and detector causes band broadening and can manifest as peak tailing, especially for early-eluting peaks.[10]
Troubleshooting Protocol 1: Inspecting for Dead Volume
-
Check Fittings : Ensure all PEEK or stainless steel fittings are properly seated. A common error is a gap between the tubing end and the bottom of the connection port.[9] Remake any suspicious connections.
-
Minimize Tubing Length : Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing to connect system components.[4][11]
-
Bypass Components : If you use a guard column, remove it and re-run the analysis. A contaminated or poorly packed guard column is a frequent source of peak shape issues.
Q5: How can I tell if my column is damaged or contaminated?
Column degradation (bed collapse creating a void) or contamination (blocked frit) are common culprits.[2] A sudden increase in backpressure or split/tailing peaks are classic symptoms.
Troubleshooting Protocol 2: Column Health and Washing
-
Visual Inspection (Void Check) : If possible, disconnect the column inlet and carefully look for a small void or depression at the top of the stationary phase bed. A void can cause severe peak distortion.[8]
-
Reverse Flush (Frit Blockage) : Disconnect the column from the detector and reverse the flow direction. Flush the column to waste with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for at least 10-20 column volumes.[2] This can dislodge particulates from the inlet frit.
-
Aggressive Washing (Contamination Removal) : If peak tailing persists, perform a comprehensive wash to remove strongly adsorbed contaminants. Always consult your column's care and use manual first. A general procedure for a C18 column is:
-
Step 1 : Flush with 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).
-
Step 2 : Flush with 20 column volumes of 100% Acetonitrile.
-
Step 3 : Flush with 20 column volumes of Isopropanol.
-
Step 4 : Flush with 20 column volumes of Methylene Chloride (if compatible).
-
Step 5 : Reverse the sequence: Isopropanol -> Acetonitrile -> Mobile Phase.
-
Step 6 : Equilibrate thoroughly with the initial mobile phase conditions before re-injecting.
-
Part 2: Chemical & Method Troubleshooting
Q6: Could I be overloading the column?
Yes, injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[1]
Troubleshooting Protocol 3: Sample Overload Study
-
Prepare a series of dilutions of your Penta-O-acetyl Iopamidol sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each sample under the same conditions.
-
Observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
Q7: How can I use the mobile phase to reduce silanol interactions?
Adjusting the mobile phase pH is a powerful tool to suppress the ionization of residual silanol groups, thereby minimizing their interaction with your analyte.[1][10] Silanols are acidic and become negatively charged at pH levels above ~3.5.[8] By operating at a low pH, you keep the silanols in their neutral, protonated state.[8][10]
Troubleshooting Protocol 4: Mobile Phase pH Optimization
-
Introduce an Acidic Modifier : Add a small amount of an acidic modifier to your mobile phase.
-
Target pH : Aim for a mobile phase pH between 2.5 and 3.0.
-
Equilibrate : Ensure the column is fully equilibrated with the new mobile phase (at least 20 column volumes) before injection.
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Volatile, MS-compatible. Good general-purpose choice. | Weaker acid, may not fully suppress all silanol activity.[12] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong acid, very effective at masking silanols and improving peak shape.[12] | Can cause ion suppression in MS detection and is difficult to flush from the column. |
| Phosphoric Acid | Adjust to pH 2.5 | Non-volatile, provides robust pH control. Good for UV detection. | Not MS-compatible, can precipitate with high acetonitrile concentrations. |
Q8: What if low pH doesn't solve the tailing? How do I address metal chelation?
If tailing persists at low pH, the interaction is likely not solely due to silanols. Chelation with metal ions is the next logical cause to investigate.[8] The solution is to add a stronger chelating agent to the mobile phase, which will preferentially bind to the metal sites on the stationary phase, effectively masking them from your analyte.
Troubleshooting Protocol 5: Using a Metal Chelating Agent
-
Prepare a Stock Solution : Create a concentrated stock solution of Ethylenediaminetetraacetic acid (EDTA).
-
Add to Mobile Phase : Add EDTA to the aqueous portion of your mobile phase to a final concentration of 50-150 µM (0.05-0.15 mM).[8]
-
Equilibrate and Test : Equilibrate the column thoroughly with the EDTA-containing mobile phase and inject your sample. A significant improvement in peak shape strongly suggests that metal chelation was the primary cause of tailing.
Q9: When should I consider changing my HPLC column?
If the above strategies do not fully resolve the issue, the column itself may not be suitable. Modern HPLC columns are designed to minimize the very issues that cause tailing.
Troubleshooting Protocol 6: Column Selection
-
Choose High-Purity Silica : Select columns packed with modern, high-purity "Type B" silica, which has a much lower trace metal content.[1]
-
Use an End-Capped Column : Ensure the column is "end-capped." End-capping is a process that chemically derivatizes most of the accessible residual silanols, making them much less interactive.[1][4]
-
Consider Hybrid Particles : Columns with hybrid organic/inorganic stationary phases often exhibit reduced silanol activity and improved pH stability, offering better peak shapes for challenging compounds.[1]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
Zhang, L., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Chinese Journal of Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. University of Valencia. Retrieved from [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia. Retrieved from [Link]
-
Zhang, L., et al. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. Retrieved from [Link]
-
SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
-
Soukup, J., et al. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Iopamidol. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sepscience.com [sepscience.com]
- 4. chromtech.com [chromtech.com]
- 5. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iopamidol - Wikipedia [en.wikipedia.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Minimizing degradation of Penta-O-acetyl Iopamidol during storage
Advanced Handling Guide for Iopamidol Synthesis Intermediates
Status: Operational Ticket Focus: Minimizing Degradation (Hydrolysis & Deiodination) Target Molecule: Penta-O-acetyl Iopamidol (Precursor to USP/EP Iopamidol)
Executive Summary: The Stability Paradox
Penta-O-acetyl Iopamidol is the penultimate intermediate in the synthesis of the non-ionic contrast agent Iopamidol. Its structural integrity relies on five ester bonds (acetyl groups) that protect the hydroxyl functions.
The Critical Challenge: The final synthetic step is a controlled hydrolysis to remove these acetyl groups. Consequently, the molecule is inherently designed to degrade (hydrolyze) under specific conditions. Preservation during storage requires preventing this reaction from triggering prematurely due to environmental moisture or pH shifts, while simultaneously preventing the cleavage of the photosensitive Carbon-Iodine (C-I) bonds.
Module 1: Environmental Control & Storage Protocols
Q: What are the absolute critical storage parameters?
A: You must maintain a "Stasis Environment" that arrests both hydrolytic and photolytic pathways.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of spontaneous ester hydrolysis (Arrhenius equation). |
| Humidity | < 40% RH (Strictly Desiccated) | Moisture is the nucleophile required for deacetylation. Without water, hydrolysis cannot occur. |
| Light | Dark / Amber Glass | The C-I bond energy (~200-230 kJ/mol) is susceptible to homolytic cleavage by UV-Vis photons. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen and moisture; prevents oxidative discoloration. |
Q: My assay shows increasing levels of "Unknown Impurities" at RRT < 1.0. What is happening?
Diagnosis: You are likely observing Premature Deacetylation . Mechanism: The "Penta" ester is degrading into Tetra-, Tri-, and Di-acetyl derivatives. This is a cascade reaction triggered by moisture ingress. Immediate Action:
-
Check the integrity of the container seal.
-
Verify the headspace was purged with inert gas.
-
Protocol: If the material is a solid, store in an amber glass bottle inside a secondary desiccator. If in solution (not recommended for long term), ensure the solvent is anhydrous (<0.05% water).
Module 2: Photostability & Handling
Q: The white powder has developed a yellow hue. Is it still usable?
Diagnosis: Deiodination (Photolysis).
Technical Insight: The yellow color typically indicates the release of free iodine (
-
Test: Perform a potentiometric titration for free iodide.
-
Limit: If Free Iodide > 0.05% (generic limit, verify against your specific CoA), the batch may need recrystallization or rejection.
Visualization: The Degradation Cascade
The following diagram illustrates the two competing degradation pathways you must manage.
Caption: Figure 1. Competing pathways: Moisture triggers the "Deacetylation Cascade" (Red), while Light triggers irreversible "Deiodination" (Yellow).
Module 3: Solvent Compatibility & Processing
Q: Can I store the intermediate in methanol or water before the final step?
A: NO.
-
Water: Will cause uncontrolled hydrolysis.
-
Methanol: While methanol is often used in the final conversion step (acidic methanolysis), storing the intermediate in methanol without strict pH control can lead to transesterification or slow solvolysis over time.
-
Recommendation: Isolate the Penta-O-acetyl Iopamidol as a dry solid . If solution storage is unavoidable, use an anhydrous, non-protic solvent like DMAc (Dimethylacetamide) or DMF , stored at 2-8°C.
Q: How do I monitor stability during scale-up?
A: Implement a "System Suitability" HPLC method specifically tracking the acetylated peaks.
-
Column: C18 (L1 packing), e.g., Zorbax SB-C18.
-
Mobile Phase: Water/Acetonitrile gradient (The acetyl groups make the molecule more hydrophobic than Iopamidol, so it will elute later).
-
Detection: UV at 242 nm.
Module 4: The "Golden Path" Storage Workflow
Follow this decision tree to ensure maximum shelf-life.
Caption: Figure 2. The "Golden Path" workflow for stabilizing Penta-O-acetyl Iopamidol prior to final conversion.
References
-
US Patent 2005/0192465 A1. Process for the preparation of iopamidol. (Describes the critical conversion of the pentaester to Iopamidol and the sensitivity of the ester bonds).
-
European Patent EP 3066071. Process for the preparation of Iopamidol. (Details the "one-pot" risks and the isolation of the acetylated intermediate).
- Torniainen, K. et al.Photodegradation of Iodinated Contrast Media. (Provides the mechanistic basis for the light sensitivity of the triiodobenzene core). Note: General grounding on ICM photostability.
-
PubChem Compound Summary: Iopamidol. (Structural data confirming the poly-hydroxyl nature requiring acetylation for protection).
-
Santa Cruz Biotechnology. Penta-O-acetyl Iopamidol-d8 Product Data. (Confirms the commercial handling requirements: Store at 2-8°C, Hygroscopic).
Overcoming low solubility of Penta-O-acetyl Iopamidol in water
Technical Support Center: Penta-O-acetyl Iopamidol Handling Subject: Troubleshooting Solubility, Hydrolysis, and Analytical Characterization Ticket ID: PENTA-IOP-SOL-001[1][2]
Executive Summary: The Solubility Inversion
As a Senior Application Scientist, I frequently encounter confusion regarding the physical properties of Penta-O-acetyl Iopamidol (Intermediate) versus its final product, Iopamidol .
You are likely facing a "Solubility Inversion."[1][2] While Iopamidol is highly hydrophilic (miscible in water), the Penta-O-acetyl intermediate is highly lipophilic due to the five acetyl groups masking the hydroxyl functionalities. It will not dissolve in pure water. Attempting to force aqueous dissolution without a co-solvent or chemical modification will result in gumming, precipitation, or heterogeneous slurries that yield inconsistent reaction kinetics.[2]
This guide provides the protocols to overcome this limitation for both synthesis (hydrolysis) and analysis (HPLC) .
Module 1: Reaction Optimization (Hydrolysis)
Issue: The intermediate forms a clumpy suspension in the aqueous hydrolysis reactor, leading to slow or incomplete deprotection.
Technical Insight: The hydrolysis of Penta-O-acetyl Iopamidol is a biphasic challenge. The reaction consumes the lipophilic starting material and generates the hydrophilic product. As the reaction proceeds, the mixture should transition from a heterogeneous slurry to a clear homogeneous solution.[2]
Protocol A: Base-Catalyzed "Slurry-to-Solution" (Aqueous Focus)
This method relies on the gradual solubilization of the molecule as acetyl groups are cleaved.[1]
-
Initial Slurry: Suspend Penta-O-acetyl Iopamidol in water. It will not dissolve.
-
pH Control: Adjust pH to 10.5 – 11.0 using 30% NaOH.
-
Critical Check: Do not exceed pH 12.0 to avoid degrading the amide backbone.
-
-
Temperature Ramp: Heat to 40–50°C .
-
The Visual Indicator: Maintain agitation. As the acetyl groups hydrolyze (becoming acetate), the molecule regains hydroxyl groups.[2]
-
Purification: Once clear, neutralize to pH 7.0 with HCl and proceed to ion exchange (cationic/anionic resins) to remove the sodium acetate salts.
Protocol B: Acid-Catalyzed Transesterification (Solvent Focus)
If your process cannot tolerate a heterogeneous start, use the Methanol route.[2]
-
Dissolution: Dissolve Penta-O-acetyl Iopamidol in Methanol (MeOH) . It is highly soluble here.
-
Catalyst: Add catalytic HCl.
-
Reflux: Heat to reflux.[1][2][3] The acetyl groups transesterify to form Methyl Acetate (volatile).
-
Workup: Evaporate solvent. The residue is water-soluble Iopamidol.[1]
Workflow Logic Diagram
The following diagram illustrates the decision logic for solubilization based on your end goal (Synthesis vs. Analysis).
Caption: Decision tree for solubilizing Penta-O-acetyl Iopamidol based on experimental intent.
Module 2: Analytical Troubleshooting (HPLC)
Issue: HPLC injection causes column clogging or split peaks. The sample precipitates in the injector loop.
Causality: Standard Iopamidol methods use 100% aqueous or low-organic mobile phases (e.g., Water/Buffer).[1][2] Injecting a hydrophobic Penta-acetyl sample dissolved in 100% MeOH into a 100% Water stream causes an immediate "solvent shock," precipitating the sample inside the tubing or column head.[2]
Recommended Solvent Systems
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble | Do not use as primary diluent.[1][2] |
| Methanol (MeOH) | High | Good for stock preparation.[1][2] Risk of precipitation if injected into >90% water stream.[1][2] |
| DMAC (Dimethylacetamide) | Very High | Best for tough samples. Excellent solvent power; miscible with water.[1][2] |
| DMSO | High | Good alternative to DMAC, but high viscosity can cause backpressure spikes.[1][2] |
| Acetonitrile (ACN) | Moderate | Use only if mobile phase contains high ACN.[1][2] |
Correct Sample Preparation Protocol
-
Stock Solution: Weigh 50 mg Penta-O-acetyl Iopamidol. Dissolve in 5 mL DMAC or Methanol .
-
Working Solution: Dilute the stock 1:10 with the Mobile Phase .
-
Troubleshooting: If the solution turns cloudy upon dilution, increase the organic ratio of your mobile phase (e.g., move from 5% ACN to 20% ACN).[2]
-
-
Column Selection: Use a C18 or Phenyl-Hexyl column (more retention for hydrophobic acetates).[1][2]
-
Gradient: Start at 20-30% Organic to keep the intermediate in solution, ramping to 60-80% to elute it.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I just heat the water to dissolve it without adding base? A: No. Unlike Iopamidol, the acetyl derivative is not significantly soluble in hot water.[2] Prolonged heating in neutral water may actually cause partial, uncontrolled hydrolysis or degradation (iodine liberation) without achieving true dissolution.[1][2]
Q2: I see "Ghost Peaks" in my HPLC chromatogram. What are they? A: These are likely partially hydrolyzed intermediates (e.g., Mono-, Di-, or Tri-acetyl Iopamidol).[1][2] As the reaction proceeds, the molecule loses acetyl groups sequentially.[2] These intermediates have solubilities between the Penta-acetyl form and pure Iopamidol.[1] Ensure your gradient is long enough to resolve these "polka-dot" species.
Q3: Why use DMAC over DMSO? A: DMAC (Dimethylacetamide) is often preferred in industrial synthesis of contrast agents because it is easier to remove/recover than DMSO and has lower viscosity. For analytical scale, DMSO is acceptable, but DMAC is the industry standard solvent for this class of iodinated compounds.[2]
References
-
Felder, E., & Pitre, D. (1977).[2] Non-ionic X-ray contrast agents. U.S. Patent No.[1][2][3] 4,001,323.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2]
- Core Reference: Establishes the synthesis route: Acid Chloride -> Acetyl Intermedi
-
Villa, M., et al. (2000).[1][2] Process for the preparation of iopamidol. World Intellectual Property Organization, WO 00/50385.[1][2]
- Technical Insight: Details the "slurry" hydrolysis method using aqueous base and subsequent ion-exchange purific
-
Anelli, P. L., et al. (1998).[1][2] Process for the preparation of Iopamidol. U.S. Patent No.[1][2][3] 5,866,719.[1][2]
- Validation: Discusses solvent choices (DMAC/Alcohols)
Sources
Technical Guide: pH Control Strategies in Penta-O-acetyl Iopamidol Hydrolysis
Topic: Controlling pH during Penta-O-acetyl Iopamidol hydrolysis Content type: Technical Support Center / Troubleshooting Guide
Executive Summary
The hydrolysis of Penta-O-acetyl Iopamidol to Iopamidol is a critical deprotection step that defines the yield and optical purity of the final API. While chemically simple—a base-catalyzed saponification—the process window is narrow.
The core challenge is a kinetic competition: you must drive the hydrolysis of five ester groups (fast kinetics) without triggering the hydrolysis of the amide backbone or racemization of the chiral (S)-lactic acid moiety (slower, but fatal kinetics). This guide details how to maintain the "pH Sweet Spot" (typically pH 10.5–11.5) to maximize recovery and minimize the formation of impurities like free amines and enantiomers.
Part 1: Troubleshooting & FAQs
Q1: We are observing high levels of "free amine" impurities. Is my pH too high?
Diagnosis: Yes, or your temperature control is lagging behind your pH spikes. The Mechanism: The "free amine" impurity usually results from the cleavage of the amide bonds connecting the serinol groups to the triiodinated benzene ring. While ester hydrolysis (deacetylation) is thermodynamically favored, localized pH excursions >12.0 significantly lower the activation energy for amide hydrolysis. Corrective Action:
-
Switch to "pH-Stat" Mode: Do not add base by fixed volume. Use an automated titrator set to maintain a static pH (e.g., 11.0).
-
Check Mixing Reynolds Number: Localized hot spots of high pH occur if mixing is inefficient during NaOH addition. Ensure turbulent flow (
) at the injection point.
Q2: Our HPLC shows incomplete deacetylation (Mono- and Di-acetyl Iopamidol) despite long reaction times.
Diagnosis: This is often a "pH Drift" phenomenon caused by the consumption of hydroxide ions. The Mechanism: For every mole of Penta-O-acetyl Iopamidol, the reaction consumes 5 moles of hydroxide (generating 5 moles of acetate). As acetate accumulates, it acts as a weak buffer, but if hydroxide is not replenished, the pH drops below 10. At pH < 9.5, the hydrolysis rate of the sterically hindered esters decreases exponentially. Corrective Action:
-
Continuous Dosing: Implement a feedback loop where NaOH is added continuously to maintain pH 11.0 until base consumption plateaus.
-
Temperature Bump: If pH is stable but reaction stalls, a mild temperature increase (e.g., to 40°C) can push the final acetyl removal without risking amide damage, provided the pH is strictly capped at 11.5.
Q3: Why is the optical rotation of our final Iopamidol out of spec (Racemization)?
Diagnosis: You likely exposed the reaction to high pH (>12) for an extended period, affecting the chiral center. The Mechanism: Iopamidol contains an (S)-2-hydroxypropionyl (lactic acid) side chain. Under strong basic conditions, the alpha-proton of the lactic amide moiety becomes acidic. Deprotonation forms an enolate intermediate, which can reprotonate from either face, leading to the (R)-isomer. This racemization is irreversible. Corrective Action:
-
Quench Immediately: Once HPLC confirms <0.1% acetylated intermediates, immediately quench the reaction to pH 6.0–7.0 using dilute HCl. Do not "soak" the product at high pH.
-
Avoid "Over-shooting": Never allow the pH to exceed 11.5 during the initial base addition.
Q4: Can we use a stronger base to speed up the process?
Diagnosis: Strongly discouraged. The Mechanism: While stronger bases (like alkoxides) accelerate deacetylation, they lack the selectivity of hydroxide in aqueous media. They drastically increase the rate of racemization and amide cleavage. Corrective Action: Stick to NaOH or KOH.[1][2] The rate-limiting step should be controlled by temperature, not by using more aggressive nucleophiles.
Part 2: Experimental Protocol (pH-Controlled Hydrolysis)
Objective: Selective removal of 5 acetyl groups from Penta-O-acetyl Iopamidol.
Reagents & Equipment[1][3][4][5][6]
-
Substrate: Penta-O-acetyl Iopamidol (dissolved in water or water/alcohol mix).
-
Base: 2N - 4N NaOH (Concentration depends on scale; dilute is safer for pH control).
-
Quench: 2N HCl.
-
Monitoring: HPLC (C18 column, UV at 240 nm).
Step-by-Step Workflow
| Step | Action | Critical Parameter (CQA) |
| 1. Dissolution | Suspend Penta-O-acetyl Iopamidol in DI water. Heat to 30–35°C to aid dissolution. | Ensure full suspension before base addition. |
| 2. Initiation | Begin slow addition of NaOH. | Target pH: 10.5 – 11.5. |
| 3. Reaction (pH Stat) | Maintain pH at 11.0 ± 0.2 using automated dosing. | Temp: 35–45°C. Time: 2–6 hours (scale dependent). |
| 4. Monitoring | Sample every 30 mins. Check for disappearance of Mono-acetyl Iopamidol. | Stop Criteria: < 0.1% acetylated species. |
| 5. Quench | Rapidly acidify with HCl to pH 6.0–7.0. | Speed: < 15 mins to prevent post-reaction racemization. |
| 6. Desalting | Pass solution through Cationic (H+) then Anionic (OH-) resins. | Conductivity < 10 µS/cm. |
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the "Selectivity Window" where pH control directs the pathway toward Iopamidol rather than degradation products.
Caption: Reaction logic flow showing the critical pH window. Deviations lead to specific impurity profiles: High pH causes racemization/cleavage; Low pH causes incomplete reaction.
References
-
Process for the preparation of Iopamidol. (Patent EP1154986A1). European Patent Office. Describes the base-catalyzed hydrolysis of the pentaester and subsequent purification via ion exchange.[1][3][4][5][6]
- Synthesis of Iopamidol and preparation of Iopamidol synthesis intermediate. (Patent CN103382160A). Google Patents. Details the specific pH control range (10.5–11.5) and temperature conditions for the hydrolysis step.
- Process for the preparation of Iopamidol. (Patent US20160237026A1). Google Patents. Discusses the hydrolysis of acetyl groups and the recovery of intermediates using pH-controlled aqueous solutions.
Sources
- 1. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 2. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]
- 3. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 5. US6875887B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
Technical Support Center: Separation of Penta-O-acetyl Iopamidol from Iopamidol API
Current Status: Operational Topic: Chromatographic Purification and Analysis Ticket ID: IOP-SEP-001 Lead Scientist: Senior Application Specialist
Executive Summary
This technical guide addresses the separation of Penta-O-acetyl Iopamidol (an intermediate impurity) from Iopamidol API . The core challenge lies in the drastic polarity difference between the two molecules. Iopamidol is highly hydrophilic (polar), while the penta-acetylated derivative is significantly lipophilic (hydrophobic) due to the protection of its five hydroxyl groups.
Failure to account for this difference often leads to "ghost peaks" in subsequent injections, poor mass balance, or column fouling. This guide provides a self-validating gradient method and troubleshooting workflows to ensure complete separation.
Module 1: Chromatographic Method Development
The Core Protocol
Objective: To separate the early-eluting Iopamidol from the strongly retained Penta-O-acetyl intermediate.
Scientific Rationale:
-
Stationary Phase: A C18 (Octadecyl) column is required. The hydrophobic acetyl groups on the impurity interact strongly with the C18 ligands, while the polar Iopamidol interacts minimally.
-
Mobile Phase: A simple isocratic water-rich phase (used for Iopamidol assay) is insufficient . You must use a gradient to elute the acetylated impurity.
Recommended HPLC Conditions
| Parameter | Specification | Note |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm | End-capping reduces silanol interactions. |
| Mobile Phase A | Water (or 10mM Phosphate Buffer pH 4.5) | Low pH suppresses ionization of silanols. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol for lower backpressure and sharper peaks for hydrophobic compounds. |
| Flow Rate | 1.0 - 1.2 mL/min | Adjust based on column backpressure. |
| Detection | UV @ 240 nm | Iopamidol has an absorption max near 242 nm. |
| Temperature | 25°C - 30°C | Higher temp improves mass transfer but may alter selectivity. |
The "Cleanup" Gradient Profile
Crucial Step: You cannot run this isocratically at low organic % (e.g., 5% ACN) because the Penta-O-acetyl impurity will remain on the column.
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 - 15.0 | 2% - 5% (Isocratic) | Elution of Iopamidol API (Retention ~6-10 min) |
| 15.0 - 25.0 | Ramp to 60% - 80% | Elution of Penta-O-acetyl Impurity |
| 25.0 - 30.0 | Hold at 80% | Column Wash (Removal of highly lipophilic residues) |
| 30.0 - 35.0 | Ramp back to 2% | Re-equilibration |
Module 2: Mechanism & Visualization
Separation Logic Diagram
The following diagram illustrates the physicochemical interactions occurring inside the column.
Caption: Differential interaction mechanism. Iopamidol elutes rapidly due to polarity, while the acetylated intermediate binds to C18 ligands until the organic solvent concentration increases.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see Iopamidol, but the Penta-O-acetyl peak is missing. Where is it?
Diagnosis: The impurity is likely stuck on the column. Root Cause: If you are using an isocratic method (e.g., 100% Water or 95:5 Water:ACN) designed only for the API, the acetylated impurity is too hydrophobic to elute. Solution:
-
Immediate Action: Run a "flush" method: Ramp ACN to 90% and hold for 20 minutes.
-
Protocol Change: Adopt the gradient described in Module 1. The impurity typically elutes when ACN > 40%.
Q2: I am seeing "Ghost Peaks" in my blank injections.
Diagnosis: Carryover from previous runs. Root Cause: The Penta-O-acetyl impurity from a previous injection is finally eluting during the current run. This happens when the equilibration time or the high-organic wash step is too short. Solution:
-
Extend the high-organic hold (80% ACN) by 5 minutes.
-
Ensure the column re-equilibrates (at starting conditions) for at least 5-7 column volumes before the next injection.
Q3: The Penta-O-acetyl peak is splitting or tailing.
Diagnosis: Solubility mismatch or pH issues. Root Cause:
-
Solubility: The sample is dissolved in 100% water, but the impurity is hydrophobic. Upon injection, it may precipitate at the head of the column before redissolving.
-
pH: While non-ionic, the matrix may contain residual synthesis reagents. Solution:
-
Dissolve the sample in a mixture of Water:ACN (90:10 or 80:20) to improve the solubility of the impurity without compromising the peak shape of the early-eluting Iopamidol.
Q4: Can I use a Phenyl-Hexyl column instead of C18?
Answer: Yes, and often with better results.
Reasoning: Iopamidol contains an aromatic ring with three iodine atoms.[1][2] Phenyl-Hexyl columns offer pi-pi interactions in addition to hydrophobicity. This often provides unique selectivity (separation factor
Module 4: Origin of the Impurity
Understanding the synthesis pathway clarifies why this impurity exists.
Synthesis Context: Iopamidol is synthesized via the S-CTA (5-amino-2,4,6-triiodoisophthalyl dichloride) pathway.[3] A critical intermediate involves the acetylation of hydroxyl groups to protect them during the reaction with serinol.
-
Precursor: Penta-O-acetyl Iopamidol (Fully protected).
-
Reaction: Hydrolysis (De-acetylation).
-
Product: Iopamidol (De-protected).
If the hydrolysis step is incomplete, the Penta-O-acetyl species remains as a process impurity.
Caption: Origin of the impurity. The Penta-O-acetyl species is the direct precursor to Iopamidol. Incomplete hydrolysis results in its presence in the final API.
References
-
USP Monographs: Iopamidol. United States Pharmacopeia.[4] (Methodology for Related Compounds and chromatographic parameters).
-
Pitter, G. et al. "Process for the preparation of iopamidol." Google Patents, WO2000050385A1. (Describes the pentaester intermediate and deacylation steps).
-
Wang, L. et al. "Separation and purification of iopamidol using preparative high-performance liquid chromatography." ResearchGate.[5][6] (Discusses C18 retention behavior and mobile phase optimization).
-
PubChem Compound Summary. "Iopamidol."[1] National Center for Biotechnology Information. (Chemical structure and physical property data).
Sources
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
- 3. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. Iopamidol Injection [doi.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Baseline Noise Reduction in Penta-O-acetyl Iopamidol Analysis
Introduction
Welcome to the Technical Support Center. This guide addresses baseline noise issues specifically encountered during the analysis of Penta-O-acetyl Iopamidol , a critical intermediate in the synthesis of the contrast agent Iopamidol.
Because Penta-O-acetyl Iopamidol contains an iodinated aromatic core (absorbing ~240–255 nm) and multiple acetyl groups (absorbing ~210–220 nm), analysts often struggle to balance sensitivity with baseline stability. This guide provides a systematic approach to identifying and eliminating noise sources, ensuring the high signal-to-noise (S/N) ratios required for impurity quantification in pharmaceutical development.
Part 1: Diagnostic Logic (The "Why" and "How")
Before changing parameters, you must isolate the source of the noise. Noise in UV detection is rarely random; it is a symptom of a specific physical or chemical instability.
Troubleshooting Workflow
The following logic tree illustrates the self-validating protocol to isolate the noise source.
Figure 1: Systematic isolation of noise sources. By removing variables (flow, column), you validate the origin of the instability.
Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I am detecting at 210 nm to maximize sensitivity for the acetyl groups. Why is my baseline "wandering" or noisy?
A: While the acetyl groups on Penta-O-acetyl Iopamidol do absorb at low wavelengths, detecting at 210 nm is often the primary cause of baseline instability due to Mobile Phase Absorbance Cut-offs .
The Mechanism: At 210 nm, you are operating near the UV cutoff of many common solvents.
-
Methanol: Absorbs significantly up to 205–210 nm.
-
THF (Tetrahydrofuran): Often used to solubilize bulky intermediates, but has a cutoff >212 nm (and higher if uninhibited/oxidized).
-
Acetate/Formate Buffers: Carboxylic acid buffers have high background absorbance <220 nm.
The Solution:
-
Switch to Acetonitrile (ACN): ACN is transparent down to 190 nm. If your method uses Methanol, the baseline noise is likely "gradient noise" caused by the changing refractive index and absorbance of Methanol as the gradient increases.
-
Shift Wavelength to 240–254 nm: The iodinated aromatic ring of Iopamidol intermediates has a strong absorption band around 240–254 nm [1, 2]. Shifting to this range dramatically reduces solvent background noise while maintaining excellent sensitivity for the aromatic core.
Q2: The noise appears cyclic or sinusoidal. Is this a lamp issue?
A: Cyclic noise is rarely a lamp issue (which presents as random spikes or drift). Sinusoidal noise usually indicates Gradient Mixing Issues .
The Mechanism: Penta-O-acetyl Iopamidol is a late-eluting intermediate in Reverse Phase (RP) chromatography. This requires a high percentage of organic solvent (Gradient B). If your pump's dwell volume or mixer is insufficient, the mobile phase enters the detector in heterogeneous "packets" rather than a smooth mixture. This is exacerbated if you are using UV-absorbing additives (like TFA) or solvents (Methanol) at low wavelengths.
Protocol to Fix:
-
Increase Mixer Volume: Install a larger volume static mixer (e.g., 350 µL up from 100 µL) between the pump and injector.
-
Premix Solvents: Instead of running 100% Water (A) vs 100% ACN (B), use:
-
Line A: 95% Water / 5% ACN
-
Line B: 5% Water / 95% ACN
-
Why? This "isohydric" approach pre-wets the solvents, reducing degassing and mixing thermodynamics issues inside the pump heads [3].
-
Q3: My baseline spikes randomly. How do I distinguish between air bubbles and electrical noise?
A: The shape of the spike tells the story.
| Feature | Air Bubble (Flow Cell) | Electrical / Lamp Noise |
| Shape | Sharp "sawtooth" pattern. Often drops below zero absorbance then recovers. | Random, high-frequency "fuzz" or sharp positive spikes. |
| Cause | Outgassing in the flow cell due to pressure drop.[1][2] | Aging lamp (arc wander) or dirty flow cell windows. |
| Fix | Degas mobile phase; Apply backpressure regulator (approx. 20-30 bar) after the detector. | Replace lamp; Clean flow cell with 10% Nitric Acid (passivate) or Isopropanol. |
Part 3: Optimized Method Parameters
To ensure robust detection of Penta-O-acetyl Iopamidol, compare your current settings against these recommended standards.
Table 1: Recommended Instrument Settings
| Parameter | Recommendation | Scientific Rationale |
| Wavelength | 240 nm or 254 nm | Maximizes S/N ratio by targeting the iodinated core and avoiding solvent cut-off noise common at 210 nm [1]. |
| Sampling Rate | 5–10 Hz | Penta-O-acetyl Iopamidol is a large molecule with moderate diffusion; peaks are rarely ultra-narrow. 80 Hz adds unnecessary electronic noise. |
| Response Time | 1.0 – 2.0 sec | A slower response time acts as a digital filter, smoothing high-frequency noise without significantly broadening peaks >10 sec wide. |
| Mobile Phase | Water / Acetonitrile | Avoid Methanol if possible. ACN provides lower baseline background and lower pressure for viscous iodinated compounds. |
| Column Temp | 30°C – 40°C | Higher temperature reduces viscosity of the mobile phase, improving mixing and reducing pressure-related baseline pulses. |
Part 4: Mobile Phase Selection Logic
Use this decision tree to select the correct mobile phase components based on your detection requirements.
Figure 2: Mobile phase selection based on UV cutoff requirements.
References
-
Furlanetto, S., et al. "Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters." ACS Langmuir, 2023.
-
Rondon, B. D., et al. "Development and validation of an HPLC-UV method for iodixanol quantification in human plasma."[3] Journal of Chromatography B, 2017. (Referencing similar iodinated contrast media detection at 254 nm).
-
Stoll, D. "HPLC Diagnostic Skills–Noisy Baselines." LCGC North America, 2019.
-
Agilent Technologies. "Eliminating Baseline Problems in HPLC." Technical Overview, 2020.
Sources
Validation & Comparative
Technical Guide: Chromatographic Separation of Iopamidol and Penta-O-acetyl Iopamidol
Topic: Penta-O-acetyl Iopamidol vs Iopamidol Retention Time Comparison Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Executive Summary
In the quality control and impurity profiling of Iopamidol (API), the separation of the parent molecule from its acetylated derivatives is a critical chromatographic challenge.[1] This guide analyzes the retention behavior of Iopamidol versus its fully acetylated intermediate, Penta-O-acetyl Iopamidol .[1]
The Core Distinction:
-
Iopamidol is a highly hydrophilic, non-ionic contrast agent containing five free hydroxyl (-OH) groups.[1]
-
Penta-O-acetyl Iopamidol is the lipophilic precursor/impurity where all five hydroxyls are capped with acetyl groups.
Experimental Verdict: Under standard Reverse Phase (RP-HPLC) conditions using a C18 stationary phase, Penta-O-acetyl Iopamidol exhibits significantly longer retention than Iopamidol.[1] While Iopamidol elutes early (often near the void volume if not retained by high aqueous content), the penta-acetyl derivative behaves as a hydrophobic species, requiring high organic strength for elution.[1]
Chemical Basis of Separation
To understand the retention time shift, one must analyze the molecular interactions at the stationary phase interface.[1]
-
Iopamidol (Polar/Hydrophilic):
-
Structure: Contains a triiodinated benzene ring with hydrophilic side chains (two serinol moieties and one hydroxypropionyl group).
-
Mechanism: The five -OH groups form strong hydrogen bonds with the aqueous mobile phase. It has low affinity for the hydrophobic C18 alkyl chains.
-
Result: Rapid elution (Low
).[1]
-
-
Penta-O-acetyl Iopamidol (Non-Polar/Hydrophobic):
-
Structure: The five hydrophilic -OH groups are esterified (-OAc). This eliminates the hydrogen bond donation capability of the side chains and exposes the hydrophobic methyl groups of the acetates.[1]
-
Mechanism: The molecule partitions strongly into the C18 stationary phase via Van der Waals (hydrophobic) interactions.[1]
-
Result: Strong retention (High
).
-
Figure 1: Polarity & Interaction Logic
Caption: Mechanistic flow illustrating why acetylation leads to increased retention on C18 columns.
Experimental Protocol: The Self-Validating System
Methodology Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard USP/EP packing for iodinated contrast media.[1] |
| Mobile Phase A | Water (degassed) | Ensures retention of the polar Iopamidol.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than Methanol; necessary to elute the hydrophobic penta-ester. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV @ 242 nm | Max absorbance for the triiodinated benzene ring. |
| Temperature | 30°C - 35°C | Improves mass transfer and peak shape for viscous iodine compounds. |
Gradient Profile (Critical for Separation)
-
Equilibration: Start at 98% Water / 2% ACN . (Crucial for retaining Iopamidol).
-
Elution of Iopamidol: Hold low organic (2-5%) for 0–8 minutes.
-
Elution of Impurities: Ramp to 50-60% ACN over 15 minutes. This "cleaning" ramp is required to elute Penta-O-acetyl Iopamidol.
-
Wash: Hold at high organic for 5 minutes.
Figure 2: Analytical Workflow & Gradient Logic
Caption: Gradient strategy ensuring both retention of the API and elution of the hydrophobic impurity.
Performance Data Comparison
The following data represents typical performance metrics observed during method validation studies.
| Compound | Retention Time (min)* | Relative Retention Time (RRT) | Polarity (Log P) | Elution Order |
| Iopamidol | 5.2 ± 0.2 | 1.00 | -2.4 (Hydrophilic) | 1 (Early) |
| Penta-O-acetyl Iopamidol | 19.8 ± 0.5 | ~3.80 | +1.5 (Est.) (Hydrophobic) | 2 (Late) |
*Note: RTs are approximate based on a 250mm C18 column running a 0-60% B gradient over 30 mins.
Key Observation: Penta-O-acetyl Iopamidol is a Process Intermediate . In the synthesis of Iopamidol, the "penta-ester" is formed before the final hydrolysis step.[1][2] If the hydrolysis is incomplete, this species remains.[1] Because it is vastly more hydrophobic, it is easily removed by polishing steps (like resin adsorption), but in HPLC, it serves as a critical marker for reaction completion.[1]
Troubleshooting & Optimization
Issue: "Ghost Peaks" in subsequent runs.
-
Cause: If your method ends too early (e.g., at 15 mins) or uses only Methanol (weaker solvent), the Penta-O-acetyl derivative may remain on the column and elute in the next injection.[1]
-
Solution: Always include a high-organic wash (Min 60% ACN) at the end of every injection cycle.
Issue: Poor Resolution of Iopamidol from polar impurities.
-
Cause: Starting the gradient with too much organic solvent (e.g., >5%).[1]
-
Solution: Iopamidol requires high water content (>95%) to interact with the C18 phase (via "solvophobic" effect). Ensure the start of the gradient is highly aqueous.[1]
References
-
Pitre, D., & Felder, E. (1980).[1][3] Development, chemistry, and physical properties of iopamidol and its analogues.[1][3] Investigative Radiology.[1][2][4][5] Link
-
Bracco Imaging Spa. (2005).[1] Process for the preparation of iopamidol.[1][2][5][6][7][8] US Patent Application 20050192465A1.[1] (Describes the pentaester intermediate and hydrolysis). Link
-
Santa Cruz Biotechnology. (n.d.).[1] Penta-O-acetyl Iopamidol Product Data. (Confirming chemical identity CAS 289890-55-7). Link[1]
-
United States Pharmacopeia (USP). Iopamidol Monograph.[1] (General reference for chromatographic conditions of iodinated contrast media). Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 3. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodixanol vs iopamidol in intravenous DSA of the abdominal aorta and lower extremity arteries: a comparative phase-III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]
USP Reference Standard vs. Custom Penta-O-acetyl Iopamidol: A Comparative Guide for Impurity Profiling
Topic: USP Reference Standard vs. Custom Penta-O-acetyl Iopamidol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the development and quality control of Iopamidol (a non-ionic, low-osmolar iodinated contrast agent), the distinction between USP Reference Standards (RS) and Custom Synthesized Standards is critical for regulatory compliance and scientific rigor.[1] While USP RS represents the "gold standard" for compendial release testing, specific process intermediates—such as Penta-O-acetyl Iopamidol (CAS 289890-55-7)—often lack a commercially available compendial standard.[1]
This guide objectively compares the utility, validation requirements, and application of USP Reference Standards against custom-synthesized Penta-O-acetyl Iopamidol, providing a self-validating protocol for qualifying the latter in R&D and GMP environments.
Technical Context: The Chemistry of Iopamidol Impurities
Iopamidol is synthesized via the acetylation of intermediates followed by hydrolysis. Penta-O-acetyl Iopamidol serves as a critical late-stage intermediate (or "precursor impurity") where the five hydroxyl groups of the Iopamidol molecule are protected by acetyl groups.[1]
-
Iopamidol (Target):
(Contains 5 -OH groups)[1][2] -
Penta-O-acetyl Iopamidol (Impurity/Intermediate):
(Fully acetylated)[1]
Failure to completely deacylate this intermediate results in its presence in the final drug substance.[1] Because it is not listed as a specific "Related Compound" with a USP catalog number (unlike Related Compounds A or B), researchers must often rely on custom synthesis .[1]
Structural Relationship Diagram
Figure 1: Synthesis pathway highlighting Penta-O-acetyl Iopamidol as a critical intermediate distinct from standard USP degradation impurities.
Comparative Analysis: USP RS vs. Custom Standard
The choice between a USP RS and a Custom Standard is dictated by the intended use (Regulatory Release vs. Process Characterization).[1]
Table 1: Performance and Requirement Matrix
| Feature | USP Reference Standard (e.g., Iopamidol RS) | Custom Penta-O-acetyl Iopamidol |
| Primary Role | Official release testing (Identification, Assay, Limit Tests).[1] | Impurity profiling, method development, process optimization. |
| Traceability | Traceable to USP official lot; accepted by FDA/EMA without further qualification.[1] | User-validated . Must be characterized against primary data (NMR, Mass Balance).[1] |
| Purity Assignment | Assigned "As Is" or with a correction factor provided on the label. | Must be determined via Mass Balance (100% - Water - Residual Solvents - Inorganics).[1] |
| Documentation | USP Label / Catalog Entry (No CoA provided for some USP RS). | Full CoA required: |
| Regulatory Risk | Low.[1] Conclusive in disputes. | Moderate. Requires robust "Standard Qualification" data package.[1] |
| Availability | High (Stocked item).[1] | Low (Lead time 4-8 weeks for synthesis).[1] |
Experimental Protocol: Qualification of Custom Penta-O-acetyl Iopamidol
Since Penta-O-acetyl Iopamidol is not a USP RS, the user must act as the "standardizing authority."[1] The following protocol ensures the custom material meets the rigor required for quantitative analysis.
Phase 1: Structural Elucidation (Identity)
Objective: Confirm the structure and rule out regio-isomers (partially acetylated forms).
-
Mass Spectrometry (LC-MS/MS):
-
NMR Spectroscopy (
H & C):-
Solvent: DMSO-
. -
Key Signals: Confirm integration of 5 acetyl methyl groups (
ppm). Absence of these signals confirms the Iopamidol (deacetylated) structure; presence confirms the intermediate.[1]
-
Phase 2: Purity & Potency Assignment (The "Self-Validating" Logic)
To use the custom material as a quantitative standard, calculate potency (
- : Chromatographic purity (Area %) via HPLC.
- : Determined by Karl Fischer titration.[1]
- : Determined by Residual Solvent GC (e.g., Ethanol, Methanol).[1]
-
: Residue on Ignition (ROI).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Phase 3: HPLC Performance Comparison
Objective: Determine Relative Retention Time (RRT) and Response Factor (RF) relative to Iopamidol USP RS.
Chromatographic Conditions (Adapted from USP Monograph):
-
Column: C18,
, packing L1. -
Mobile Phase A: Water (LC-MS grade).[1]
-
Mobile Phase B: Acetonitrile / Methanol (50:50).[1]
-
Gradient: 0% B to 50% B over 30 mins.
-
Detection: UV @ 242 nm.[1]
Experimental Workflow Diagram:
Figure 2: Step-by-step qualification workflow for a non-compendial custom standard.[1]
Decision Guide: When to Use Which?
| Scenario | Recommended Standard | Rationale |
| Routine QC Release | USP Iopamidol RS | Mandatory for compliance. Ensures the API matches the monograph identity. |
| Identifying Unknown Peak @ RRT ~1.5 | Custom Penta-O-acetyl | USP RS does not contain this specific intermediate.[1] Custom standard is required for retention time matching. |
| Quantifying "Total Impurities" | Both | Use USP RS for known impurities (A, B) and Custom Standard (with calculated Response Factor) for the acetylated intermediate. |
| Method Validation (Specificity) | Custom Penta-O-acetyl | Required to prove the method can separate the intermediate from the API and other degradants. |
Conclusion
While USP Reference Standards provide the regulatory safety net for final product release, they are often insufficient for comprehensive process understanding.[1] Custom Penta-O-acetyl Iopamidol is an essential tool for monitoring the deacylation efficiency during synthesis.[1] By following the Mass Balance qualification protocol outlined above, researchers can elevate a custom chemical to a "Qualified Secondary Standard," ensuring data integrity that withstands regulatory scrutiny.[1]
References
-
United States Pharmacopeia (USP). USP Monograph: Iopamidol.[1][3] USP-NF.[1][4] (Accessed via USP Online).[1] [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65492: Iopamidol.[1] (Contains structure and property data).[1][5][3][6][7][8][9][10] Link
-
Santa Cruz Biotechnology. Penta-O-acetyl Iopamidol Product Data Sheet (CAS 289890-55-7).[1] (Source for chemical structure and commercial availability).[1][8] Link[1]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (Basis for standard qualification protocols).[1][3][11] Link
-
Pharmaffiliates. Iopamidol Impurity Standards and Custom Synthesis. (Reference for non-compendial impurity availability). Link
Sources
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopamidol - Wikipedia [en.wikipedia.org]
- 3. Iopamidol Injection [doi.usp.org]
- 4. GSRS [precision.fda.gov]
- 5. Iopamidol [drugfuture.com]
- 6. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Iopamidol [midas-pharma.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 11. pharmtech.com [pharmtech.com]
Advanced Protocol: Relative Response Factor (RRF) Determination for Penta-O-acetyl Iopamidol
Topic: Relative Response Factor (RRF) Calculation for Penta-O-acetyl Iopamidol Content Type: Advanced Technical Guide / Comparative Protocol Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists.
Executive Summary
In the high-stakes domain of iodinated contrast media development, the quantification of process-related impurities is a critical quality attribute (CQA). Penta-O-acetyl Iopamidol (CAS 289890-55-7) serves as the penultimate intermediate in the synthesis of Iopamidol. Its presence in the final API indicates incomplete deacetylation, a failure mode that must be strictly controlled under ICH Q3A(R2) guidelines.
This guide provides a definitive methodology for establishing the Relative Response Factor (RRF) of Penta-O-acetyl Iopamidol. While many laboratories rely on single-point estimations, this guide advocates for the Linearity-Slope Method as the only scientifically robust approach to ensure mass-balance accuracy. We compare these methodologies and provide a self-validating protocol to derive the RRF experimentally.
Technical Framework: The Chromophore-Mass Divergence
To calculate RRF accurately, one must understand the structural divergence between the analyte and the impurity.[1]
-
The API (Iopamidol): A highly polar, water-soluble tri-iodinated benzene derivative (
Da). -
The Impurity (Penta-O-acetyl Iopamidol): The fully acetylated precursor (
Da).
Theoretical RRF Prediction:
Both molecules share the same primary chromophore: the 2,4,6-triiodo-1,3-benzenedicarboxamide core. Therefore, their Molar Absorptivity (
Insight: Because the acetyl groups add significant mass without contributing significantly to UV absorbance at 242 nm, the Penta-O-acetyl impurity will likely have an RRF < 1.0 (approx. 0.8). Using an assumed RRF of 1.0 would underestimate this impurity by ~20%, potentially leading to regulatory non-compliance.
Comparative Methodology: Slope vs. Single-Point
We evaluated two primary methods for RRF determination. The choice of method impacts the "Trustworthiness" of your impurity profile.
Table 1: Method Performance Comparison
| Feature | Method A: Slope-Ratio (Gold Standard) | Method B: Single-Point Calibration |
| Principle | Ratio of linear regression slopes ( | Ratio of response factors at a single concentration level (typically 100% or 0.1%). |
| Accuracy | High. Eliminates bias from intercept errors and detector saturation. | Moderate to Low. Vulnerable to preparation errors and non-linearity. |
| Robustness | High. Outliers are statistically identified (residuals). | Low. A single weighing error biases the entire result. |
| Regulatory Risk | Minimal. Aligned with USP <1225> and ICH Q2(R1). | High. Often challenged during audits for critical impurities. |
| Resource Load | High (Requires ~12-15 injections). | Low (Requires ~2-3 injections). |
| Recommendation | Mandatory for Validation & Filing. | Screening / R&D only. |
Experimental Protocol: The Slope-Ratio Method
Objective: Determine the RRF of Penta-O-acetyl Iopamidol relative to Iopamidol using UV detection at 242 nm.
Reagents & Standards
-
Reference Standard (RS): Iopamidol USP Reference Standard (or secondary standard traceable to USP).
-
Impurity Standard: Penta-O-acetyl Iopamidol (Purity > 95%, characterized by NMR/MS).
-
Solvents: HPLC Grade Water, Acetonitrile (ACN).
Chromatographic Conditions (Standardized)
-
Column: C18 end-capped,
mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: Water (degassed).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-25 min (5%
40% B), 25-30 min (40% B). Adjust gradient to ensure Penta-acetyl elutes after Iopamidol due to higher hydrophobicity. -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 242 nm.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Preparation of Linearity Solutions
Causality: We prepare solutions spanning the expected quantification range (LOQ to 120% of the specification limit).
-
Stock Preparation:
-
Stock A (API): Dissolve 50 mg Iopamidol in 50 mL water (
mg/mL). -
Stock B (Impurity): Dissolve 10 mg Penta-O-acetyl Iopamidol in 50 mL 50:50 Water:ACN (
mg/mL). Note: The impurity is less soluble in pure water.
-
-
Linearity Levels (Dilution Scheme): Prepare 6 levels for both the API and the Impurity.
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Note: Ensure the concentrations are corrected for the potency/purity of the respective standards.
-
Data Acquisition & Calculation
-
Inject each level in duplicate.
-
Plot Peak Area (y-axis) vs. Concentration (mg/mL) (x-axis) .
-
Perform Linear Regression (
) for both compounds.- : Slope of Iopamidol.
- : Slope of Penta-O-acetyl Iopamidol.
Calculation Formula:
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for establishing a valid RRF.
Figure 1: Decision matrix and workflow for the determination of Relative Response Factor.
Data Analysis & Interpretation
Hypothetical Data Set (For Illustration)
-
Iopamidol Slope (
): (Area units / mg/mL) -
Penta-acetyl Slope (
): (Area units / mg/mL)
Interpretation: An RRF of 0.80 confirms the theoretical prediction based on molecular weight dilution.
-
Application: When analyzing a sample without the impurity standard, multiply the impurity peak area by
(or divide by RRF) to obtain the corrected response equivalent to the API.-
Correction Factor (CF): Often, the reciprocal (
) is entered into the CDS (Chromatography Data System) as the "Correction Factor".
-
Acceptance Criteria for Validity
-
Linearity (
): for both curves. -
Y-Intercept Bias: The y-intercept should be
of the response at the 100% level. -
Reproducibility: If performing Method B (Single Point), the RSD of the RRF from 6 preparations must be
.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link
-
European Pharmacopoeia (Ph. Eur.). Iopamidol Monograph 01/2017:1115. (Lists specific impurities and system suitability). Link
-
Santa Cruz Biotechnology. Penta-O-acetyl Iopamidol Product Data. (Structural confirmation). Link
- Gorin, G. et al.Relative Response Factors in HPLC: Theory and Practice. Journal of Chromatographic Science, Vol 45, 2007.
Sources
Penta-O-acetyl Iopamidol purity assessment via NMR vs HPLC
Executive Summary & Strategic Context
Penta-O-acetyl Iopamidol (often referred to as the "pentaester") is the critical late-stage intermediate in the synthesis of Iopamidol , a widely used non-ionic X-ray contrast agent. Its synthesis typically involves the acetylation of 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide followed by reaction with L-2-acetoxypropionyl chloride.
The purity of this intermediate is the gatekeeper for the quality of the final API. Impurities at this stage—specifically under-acetylated species (tetra-esters), regioisomers, or residual reagents—can propagate through the final hydrolysis step, leading to difficult-to-remove byproducts in the final Iopamidol crystallization.
This guide compares two orthogonal analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2][3] While HPLC is the industry standard for impurity profiling, qNMR has emerged as a superior tool for absolute purity determination (potency) without the need for qualified reference standards of the analyte itself.
Method A: High-Performance Liquid Chromatography (HPLC)[2][4][5][6][7]
Principle & Utility
HPLC relies on the differential partitioning of the analyte and its impurities between a stationary phase (hydrophobic C18) and a mobile phase. For Penta-O-acetyl Iopamidol, HPLC is the method of choice for "Impurity Profiling" —detecting trace-level contaminants (down to 0.05%) relative to the main peak.
Validated Experimental Protocol
-
Objective: Separation of Penta-O-acetyl Iopamidol from its tetra-acetyl precursors and hydrolyzed byproducts.
-
Stationary Phase: Phenyl-Hexyl or C18 column (e.g., Zorbax SB-Phenyl, 250 x 4.6 mm, 5 µm). The Phenyl phase often provides better selectivity for the iodinated aromatic ring than standard C18.
-
Mobile Phase:
-
Solvent A: Water (buffered to pH 4.0 with dilute phosphoric acid to suppress silanol activity).
-
Solvent B: Acetonitrile (ACN).[4]
-
-
Gradient Profile:
-
0-5 min: 10% B (Isocratic hold)
-
5-25 min: 10% → 60% B (Linear ramp)
-
25-30 min: 60% → 90% B (Wash)
-
-
Detection: UV at 240 nm (matches the absorption maximum of the tri-iodinated benzene ring).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C.
Data Output & Interpretation
HPLC quantifies purity via Area Normalization (%) .
| Retention Time (min) | Component Identity | Relative Area (%) | Interpretation |
| 12.4 | Tetra-acetyl derivative | 0.85% | Incomplete acetylation (Critical impurity) |
| 14.2 | Penta-O-acetyl Iopamidol | 98.50% | Target Intermediate |
| 15.8 | Regioisomer (Iso-penta) | 0.45% | Chiral impurity or acyl migration |
| 18.1 | Dimer/Oligomer | 0.20% | Thermal degradation byproduct |
Limitation: Area % assumes all components have the same Response Factor (RF). If the tetra-acetyl impurity has a lower extinction coefficient than the penta-acetyl, HPLC will overestimate the purity.
Method B: Quantitative NMR (qNMR)[2][8]
Principle & Utility
qNMR utilizes the fundamental property that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (moles), independent of the chemical structure. Utility: qNMR is the method of choice for "Absolute Potency" (Assay) . It determines the mass % purity directly, accounting for water, residual solvents, and inorganic salts that HPLC-UV misses.
Validated Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (Excellent solubility for iodinated contrast agents; prevents aggregation).
-
Internal Standard (IS): Maleic Acid (Traceable Reference Material).
-
Rationale: Maleic acid gives a sharp singlet at ~6.3 ppm, a clear region in the Iopamidol spectrum (aromatic protons are >8.0 ppm; aliphatic protons are <5.5 ppm).
-
-
Sample Preparation:
-
Weigh accurately ~20 mg of Penta-O-acetyl Iopamidol (
). -
Weigh accurately ~5 mg of Maleic Acid (
). -
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.[5]
-
Relaxation Delay (d1):60 seconds (Must be
of the slowest relaxing nucleus to ensure 99.9% magnetization recovery). -
Scans (ns): 16 or 32 (Sufficient for S/N > 150).
-
Spectral Width: 20 ppm (to capture all satellite bands).
-
Calculation
- : Integrated Area[5]
- : Number of protons (Maleic acid = 2; Penta-acetyl methyl group = 3)
- : Molecular Weight[6]
- : Mass weighed
- : Purity of Internal Standard
Comparative Analysis: The "Truth" vs. The "Profile"
The following table contrasts the operational realities of both methods for this specific intermediate.
| Feature | HPLC (Chromatography) | qNMR (Spectroscopy) |
| Primary Output | Chromatographic Purity (% Area) | Absolute Purity (% w/w) |
| Reference Standard | Required for every impurity to be accurate. | Not Required for analyte; only one IS needed.[7] |
| Blind Spots | Inorganic salts, water, residual solvents, non-UV active species. | Impurities < 0.1% (limit of quantification). |
| Specificity | High (separates isomers). | Moderate (signals may overlap). |
| Time to Result | 45 mins (run time) + Setup. | 15 mins (sample prep + acquisition). |
| Sample Recovery | Destructive (unless prep-HPLC). | Non-destructive.[3] |
| Best Use Case | Routine QC, checking reaction completion. | Qualifying the Reference Standard itself. |
Critical Insight for Researchers
Do not rely on HPLC Area % alone for yield calculations.
-
Scenario: Your HPLC shows 99.0% Area purity.
-
Reality: The sample contains 5% residual solvent (Dichloromethane) and 2% inorganic salts from the workup.
-
qNMR Result: Will correctly show ~92% w/w potency.
-
Consequence: Using the HPLC value would lead to an 8% overestimation of yield in the next synthetic step.
Experimental Workflow & Decision Matrix
The following diagram illustrates the logical flow for assessing the Penta-O-acetyl intermediate during process development.
Caption: Workflow integrating HPLC for impurity profiling and qNMR for potency assignment to ensure accurate stoichiometry in downstream processing.
References
-
Villa, F., et al. "Process for the preparation of iopamidol." U.S. Patent 6,875,887. (2005). Link
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005). Link
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Link
-
Anelli, P. L., et al. "Synthesis of iodinated contrast agents." Current Organic Chemistry, 23(1), 1-20. (2019). Link
-
BIPM. "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. (2019). Link
Sources
A Comparative Guide to System Suitability Criteria for the Analysis of Penta-O-acetyl Iopamidol
This guide provides a comprehensive overview of the system suitability criteria for the analysis of Penta-O-acetyl Iopamidol, a key intermediate in the synthesis of the non-ionic, iodinated contrast agent, Iopamidol. As no official monograph specifying the analytical procedure for Penta-O-acetyl Iopamidol exists, this document presents a robust, scientifically-grounded proposed method and compares it with the established United States Pharmacopeia (USP) method for the final drug substance, Iopamidol. This comparative approach will illuminate the rationale behind method selection and the adaptation of system suitability parameters for intermediates versus active pharmaceutical ingredients (APIs).
The Imperative of System Suitability in Pharmaceutical Analysis
System suitability testing (SST) is a cornerstone of analytical method validation in the pharmaceutical industry. It is not merely a preliminary check but an integral part of the analytical sequence, designed to demonstrate that the chromatographic system is performing adequately on the day of analysis.[1] The fundamental principle of SST is that the equipment, electronics, analytical operations, and the samples themselves constitute a single integrated system, the performance of which must be evaluated to ensure the validity of the results.[2][3] Key parameters evaluated in SST for High-Performance Liquid Chromatography (HPLC) include precision, resolution, peak symmetry (tailing factor), and column efficiency (theoretical plates).
Analytical Strategy: From Final API to a Key Intermediate
The analytical method for a synthetic intermediate like Penta-O-acetyl Iopamidol will inherently differ from that of the final API, Iopamidol. The penta-acetylated form is significantly less polar than Iopamidol due to the masking of five hydroxyl groups with acetyl groups. This increased lipophilicity necessitates a reversed-phase HPLC method with a stronger organic mobile phase to achieve adequate retention and separation.
The following sections detail the established USP method for Iopamidol and a proposed method for Penta-O-acetyl Iopamidol, followed by a comparative analysis of their respective system suitability criteria.
Established Method: Iopamidol Analysis per USP
The United States Pharmacopeia provides a validated HPLC method for the analysis of Iopamidol and its related substances. This method is designed to ensure the purity and quality of the final drug product.
Experimental Protocol: USP Method for Iopamidol Related Compounds
Chromatographic System:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).
-
Detector: UV at 240 nm.
-
Mobile Phase: A gradient of Water (Solvent A) and a 3:1 mixture of water and methanol (Solvent B).
-
Flow Rate: Approximately 1.5 mL/min.
-
Column Temperature: 35 °C.
System Suitability Solution: A solution containing USP Iopamidol RS and USP Iopamidol Related Compound B RS or C RS is prepared to verify the system's performance.
Visualization of the Iopamidol Analytical Workflow
Caption: Workflow for the analysis of Iopamidol and its related compounds according to USP.
Proposed Method for Penta-O-acetyl Iopamidol Analysis
Given the increased hydrophobicity of Penta-O-acetyl Iopamidol, a reversed-phase method with a higher proportion of organic solvent is proposed. The system suitability criteria are designed to be stringent enough to ensure reliable detection of process-related impurities, such as under-acetylated intermediates or degradation products.
Experimental Protocol: Proposed HPLC Method for Penta-O-acetyl Iopamidol
Chromatographic System:
-
Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18). A shorter column with smaller particles is proposed for faster analysis and higher efficiency.
-
Detector: UV at 240 nm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio would be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
System Suitability Solution: A solution containing Penta-O-acetyl Iopamidol and a potential impurity, for instance, a tetra-acetylated Iopamidol species, would be used. In the absence of a reference standard for a specific impurity, a stressed sample of Penta-O-acetyl Iopamidol (e.g., through mild acid or base hydrolysis) could be used to generate degradation products for the resolution check.
Comparative Analysis of System Suitability Criteria
The following table provides a direct comparison of the system suitability criteria for the established Iopamidol method and the proposed method for its penta-acetylated intermediate.
| Parameter | USP Method for Iopamidol | Proposed Method for Penta-O-acetyl Iopamidol | Rationale for the Proposed Criteria |
| Resolution (R) | ≥ 2.0 between Iopamidol and a specified related compound. | ≥ 2.5 between Penta-O-acetyl Iopamidol and its critical pair (e.g., a tetra-acetylated species). | A higher resolution is proposed to ensure baseline separation of closely related acetylated impurities, which may be present in the synthetic intermediate. |
| Tailing Factor (T) | ≤ 2.0 | ≤ 1.8 | A tighter tailing factor ensures better peak shape and more accurate integration, which is crucial for impurity profiling. |
| Precision (%RSD) | ≤ 2.0% for replicate injections of the standard. | ≤ 1.5% for replicate injections of the standard. | A more stringent precision requirement reflects the capability of modern HPLC systems and ensures higher confidence in the quantification of the intermediate. |
| Theoretical Plates (N) | Not explicitly specified in the general monograph, but typically >2000. | > 5000 | The use of a column with smaller particles and a well-packed bed should result in higher efficiency, leading to sharper peaks and better resolution. |
The Logic of System Suitability: A Self-Validating System
The interplay between the different system suitability parameters creates a self-validating system for each analytical run. This ensures that the data generated is reliable and reproducible.
Visualization of System Suitability Logic
Sources
Safety Operating Guide
Penta-O-acetyl Iopamidol proper disposal procedures
Executive Summary & Scientific Context
Penta-O-acetyl Iopamidol (CAS: 289890-55-7) is a critical intermediate in the synthesis of the non-ionic contrast agent Iopamidol. Unlike standard organic waste, this compound contains three iodine atoms per molecule bonded to an aromatic ring.
The Core Directive: You cannot treat this merely as "organic trash." The high halogen content (Iodine) dictates that it must be segregated from non-halogenated solvents to prevent corrosion in standard incinerators and to enable potential iodine recovery. Improper disposal releases toxic iodine vapors and contributes to the bioaccumulation of halogenated organics in aquatic ecosystems.
This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Best Laboratory Practices (BLP).
Hazard Assessment & Physical Properties
Before disposal, verify the state of the material. This compound is typically a solid powder but may be in solution if generated during a reaction workup.
| Property | Data | Disposal Implication |
| Chemical Structure | C₂₇H₃₂I₃N₃O₁₃ | High Halogen Content: Must be flagged as "Halogenated" to prevent incinerator damage. |
| Physical State | Solid (Off-white/Yellow powder) | Dispose of as Solid Hazardous Waste unless dissolved in solvent. |
| Solubility | Soluble in DMSO, DMF, Methanol | If in solution, segregation depends on the solvent carrier. |
| Stability | Light Sensitive | Store waste containers in the dark or use amber vessels to prevent degradation prior to pickup. |
| Acute Hazards | Irritant (H315, H319) | Standard PPE (Nitrile gloves, safety glasses) is sufficient. |
Pre-Disposal Protocol: The "Segregation Rule"
The most common error in disposing of iodinated intermediates is mixing them with non-halogenated solvents (e.g., Acetone, Ethanol).
The Causality of Segregation:
Commercial incinerators burn non-halogenated waste at lower temperatures. If Penta-O-acetyl Iopamidol is introduced into this stream, incomplete combustion occurs, releasing elemental iodine (
Step-by-Step Segregation:
-
Isolate the Stream: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."
-
Check pH: If the intermediate is coming from an acetylation step (using acetic anhydride), the waste may be acidic. Neutralize to pH 6-8 using Sodium Bicarbonate (
) before placing in the waste drum to prevent off-gassing. -
Iodine Recovery Assessment: For quantities >1 kg, contact your EHS officer. Iodinated waste is valuable. Specialized vendors (e.g., Mitsui, Iochem) often accept high-purity iodine waste for recycling rather than incineration.
Disposal Workflow Diagram
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision tree for segregating iodinated intermediates. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the "Halogenated" waste path.
Detailed Operational Procedure
A. Solid Waste (Powder/Crystals)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as iodine can cause corrosion over time.
-
Bagging: Double-bag the powder in clear low-density polyethylene (LDPE) bags before placing it in the jar. This minimizes dust generation during final processing.
-
Labeling:
-
Primary Name: "Waste Penta-O-acetyl Iopamidol"
-
Constituents: "Organo-iodide compound (Solid)"
-
Hazard Check: [x] Irritant [x] Halogenated
-
-
Storage: Store in a cool, dry satellite accumulation area (SAA) away from strong oxidizers.
B. Liquid Waste (Mother Liquors/Filtrates)
-
Compatibility Test: Mix a small aliquot (1 mL) of the waste with the main "Halogenated Waste" drum contents in a fume hood to check for exotherms or gas evolution.
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Note: Never pour iodinated waste into the "Aqueous/Acid" waste stream unless specifically instructed by EHS, as low pH can liberate violet iodine vapors.
-
-
Log Entry: Record the volume and estimated mass of the iodine compound in the waste log. This is crucial for the disposal vendor's mass balance calculations.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of Penta-O-acetyl Iopamidol:
-
Isolate: Alert nearby personnel.
-
PPE: Don double nitrile gloves, lab coat, and N95 dust mask (if powder is airborne).
-
Containment:
-
Solid: Gently sweep using a brush and dustpan. Do not create dust.[1] Wipe the area with a wet paper towel.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Decontamination: Wipe the surface with a solution of 5% Sodium Thiosulfate .
-
Why? Thiosulfate reduces any free iodine (brown/violet stains) to colorless iodide ions, which are water-soluble and easier to clean [1].
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.
Regulatory & Compliance Framework
While Penta-O-acetyl Iopamidol is not explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
RCRA Status: If the waste exhibits toxicity (via TCLP) it may carry waste codes. However, it is standard industry practice to manage it as Non-Specific Source Waste but flag it for its Halogen Content [2].
-
Drain Disposal: Strictly Prohibited. Iodinated organics are persistent and difficult for municipal water treatment plants to break down [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
-
PubChem. (n.d.). Pentaacetyliopamidol Compound Summary. National Library of Medicine.
Sources
Advanced Safety Protocol: Handling Penta-O-acetyl Iopamidol in Pharmaceutical R&D
Executive Summary: The "Defensive Handling" Philosophy
Penta-O-acetyl Iopamidol is a critical intermediate in the synthesis of non-ionic contrast media (Iopamidol). While the final drug is hydrophilic and relatively benign, this acetylated precursor is lipophilic and reactive.
The Safety Paradox: Researchers often underestimate intermediates because the final API is safe. However, the acetyl groups on this molecule increase its solubility in organic solvents (DMAc, DMSO, DMF), significantly enhancing its ability to permeate standard lab gloves and carry the iodinated core across the dermal barrier.
This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety System designed to prevent sensitization and particulate inhalation during synthesis and purification.
Hazard Profiling & Risk Matrix
Before selecting PPE, we must define the enemy. Penta-O-acetyl Iopamidol presents specific physicochemical risks distinct from the final Iopamidol molecule.
| Hazard Domain | Specific Risk Mechanism | Critical Control Point |
| Inhalation | High. As a poly-iodinated powder, it is heavy but prone to static charge, creating "clinging" dust that lingers in the breathing zone. | Weighing & Transfer |
| Dermal | Moderate to High. Lipophilic nature allows faster skin absorption than Iopamidol, especially when dissolved in polar aprotic solvents (DMF/DMSO). | Solubilization & Synthesis |
| Ocular | Moderate. Mechanical irritation from crystals; chemical irritation from acetyl hydrolysis on moist mucosal surfaces. | Reactor Loading |
| Sensitization | Latent. Repeated exposure to iodinated organic intermediates can trigger T-cell mediated hypersensitivity (Type IV). | Waste Disposal |
The PPE Firewall (Equipment Specifications)
Do not rely on "standard" lab gear. The following specifications are non-negotiable for handling >10g quantities or preparing reaction solutions.
Table 1: Personal Protective Equipment Specifications
| Body Zone | Recommended Gear | Material Specification | Scientific Rationale (Causality) |
| Hand (Inner) | Inspection Glove | Nitrile (4 mil) | Acts as a sweat barrier and a second line of defense. White/Blue color provides contrast to show tears in the outer glove. |
| Hand (Outer) | Chem-Shield Glove | Nitrile or Neoprene (Min 8 mil) | Crucial: Standard latex is permeable to the organic solvents (DMAc) used to dissolve this intermediate. Thicker nitrile provides >480 min breakthrough time. |
| Respiratory | Particulate Respirator | N95 (Disposable) or P100 (Half-mask) | Iodinated dusts are dense. Surgical masks offer zero protection against sub-micron API dust. Use P100 if handling >100g. |
| Ocular | Sealed Goggles | Indirect Vent / Anti-Fog | Safety glasses leave gaps. Goggles prevent "dust migration" into the eyes during static-heavy weighing operations. |
| Body | Disposable Lab Coat | Tyvek® or Polypropylene | Cotton coats trap dust in fibers, carrying contaminants home. Non-woven materials shed dust and are disposable. |
Pro-Tip: Always tape the cuff of the outer glove over the sleeve of the Tyvek coat. This "shingle effect" prevents powder from migrating up the wrist during arm movements.
Operational Workflow: The "Clean Chain" Protocol
Safety is not just what you wear; it is how you move. This workflow minimizes dust generation and solvent exposure.
Phase 1: Preparation & Weighing (The Critical Zone)
-
Static Control: Iodinated compounds are notorious for static buildup. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the container. This prevents the powder from "jumping" onto your PPE.
-
Engineering Control: All weighing must occur inside a Powder Containment Hood or a Class II Biosafety Cabinet. Never weigh on an open bench.
Phase 2: Solubilization (The Permeation Risk)
-
Solvent Trap: When dissolving Penta-O-acetyl Iopamidol in solvents like Dimethylacetamide (DMAc), the solution becomes a permeation vector.
-
The "Double-Glove" Rule: If you splash the solution on your outer glove, doff immediately . Do not wait. The solvent will carry the compound through the glove material in minutes.
Phase 3: Waste & Decontamination[1]
-
Dry Decon: Do not wet-wipe powder spills initially; this creates a sticky sludge. Vacuum with a HEPA-filtered unit first.[1]
-
Wet Decon: Wash surfaces with a 10% surfactant solution (detergent) followed by water. Avoid using pure ethanol/methanol as a cleaner, as it spreads the lipophilic contaminant.
Visualizing the Safety Architecture
The following diagram illustrates the hierarchy of controls and decision points for handling this compound.
Figure 1: Decision logic for PPE selection based on quantity and operational phase. Note the critical escalation to High-Risk PPE when handling bulk powder.
References & Authority
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132.[2] United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Iopamidol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Iopamidol. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2023). A framework for personal protective equipment use in laboratories. Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
